D-Val-Leu-Lys-AMC
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2-oxochromen-4-yl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-21(32-27(36)24(29)17(3)4)26(35)31-20(10-7-8-12-28)25(34)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZHDFWQHVXMM-AWRGLXIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Enzymatic Cleavage of D-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the cleavage of the fluorogenic substrate D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC). This substrate is a valuable tool for the sensitive and specific measurement of plasmin activity, a key enzyme in fibrinolysis and other physiological and pathological processes.
Introduction to this compound and Plasmin
This compound is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2] In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal lysine residue and the AMC moiety, the highly fluorescent AMC is released.[3] The resulting fluorescence can be monitored in real-time to quantify the enzymatic activity of the protease responsible for the cleavage.
The primary enzyme that recognizes and cleaves this compound is plasmin , a serine protease that plays a crucial role in the dissolution of fibrin blood clots, a process known as fibrinolysis.[1] Plasmin is also involved in various other biological processes, including tissue remodeling, wound healing, and tumor cell migration and invasion.
The Molecular Mechanism of this compound Cleavage
The cleavage of this compound by plasmin is a classic example of enzyme-catalyzed hydrolysis. The mechanism can be broken down into the following key steps:
-
Substrate Binding: The D-Val-Leu-Lys peptide sequence of the substrate binds to the active site of plasmin. The specificity of this interaction is determined by the amino acid residues lining the active site cleft, particularly the S1 pocket, which preferentially accommodates basic amino acids like lysine at the P1 position (the residue immediately preceding the cleavage site).
-
Formation of the Michaelis Complex: The initial binding of the substrate to the enzyme forms a non-covalent enzyme-substrate complex, also known as the Michaelis complex.
-
Nucleophilic Attack: A key serine residue (Ser741 in human plasmin) in the catalytic triad (comprising Serine, Histidine, and Aspartate) of the plasmin active site acts as a nucleophile. The hydroxyl group of the serine attacks the carbonyl carbon of the amide bond linking the lysine residue to the AMC group.
-
Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. The oxyanion hole in the enzyme's active site stabilizes this intermediate through hydrogen bonding.
-
Acyl-Enzyme Intermediate Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the Lys-AMC amide bond. The AMC molecule, now protonated by a histidine residue in the catalytic triad, is released as 7-amino-4-methylcoumarin. This leaves the peptide portion of the substrate covalently attached to the serine residue of the enzyme, forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate.
-
Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.
-
Enzyme Regeneration and Product Release: The second intermediate collapses, breaking the covalent bond between the peptide and the serine residue. The D-Val-Leu-Lys peptide is released, and the enzyme's active site is regenerated, ready to bind to another substrate molecule.
The released AMC molecule is fluorescent, with an excitation maximum typically in the range of 360-380 nm and an emission maximum between 440-460 nm.[1][2] The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of active plasmin.
Quantitative Data: Kinetics of this compound Cleavage by Plasmin
The interaction between plasmin and its substrate this compound can be described by Michaelis-Menten kinetics. The key parameters that define this relationship are the Michaelis constant (Km) and the catalytic constant (kcat).
| Kinetic Parameter | Description | Reported Value for this compound and Plasmin |
| Km (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. | In the low micromolar range, approximately 10–20 µM .[3] This indicates a strong affinity of plasmin for this substrate. |
| kcat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | Specific kcat values for the cleavage of this compound by plasmin are not consistently reported in the readily available literature. However, for the hydrolysis of fibrinogen by plasmin, a kcat of 7.1 sec⁻¹ has been reported.[4] While this is a different substrate, it provides an order of magnitude for plasmin's catalytic activity. |
| kcat/Km (Catalytic Efficiency) | This ratio is a measure of the enzyme's overall efficiency. It takes into account both the binding of the substrate (Km) and the catalytic conversion to product (kcat). | Given the low Km, the catalytic efficiency of plasmin for this compound is expected to be high, making it a sensitive substrate for detecting plasmin activity. |
Experimental Protocols for Measuring this compound Cleavage
The following provides a generalized, detailed methodology for performing a plasmin activity assay using the this compound substrate. This protocol can be adapted for various experimental setups, including 96-well plate-based assays for high-throughput screening.
Materials and Reagents
-
This compound substrate: Lyophilized powder.
-
Human Plasmin: Purified and of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal buffer composition may vary, and it is recommended to consult the literature or the supplier of the enzyme and substrate.
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare a concentrated stock solution of the this compound substrate.
-
96-well black microplates: For fluorescence measurements to minimize background signal.
-
Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.
-
Incubator: To maintain a constant temperature (e.g., 37°C) during the reaction.
Preparation of Reagents
-
Substrate Stock Solution:
-
Dissolve the lyophilized this compound in DMSO to a stock concentration of, for example, 10 mM.
-
Protect the stock solution from light and store it at -20°C.
-
-
Working Substrate Solution:
-
On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The final concentration in the assay should ideally be around the Km value (e.g., 10-50 µM) to ensure sensitive detection of enzyme activity.
-
-
Plasmin Working Solution:
-
Prepare a series of dilutions of the purified human plasmin in assay buffer to generate a standard curve. The concentration range will depend on the sensitivity of the assay and the expected activity in the samples.
-
Assay Procedure
-
Set up the reaction plate:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the plasmin standards and unknown samples to their respective wells.
-
Include appropriate controls:
-
No-enzyme control: Contains only the substrate and assay buffer to measure background fluorescence.
-
No-substrate control: Contains the enzyme and assay buffer to account for any intrinsic fluorescence of the enzyme or sample.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiate the reaction:
-
Add the working substrate solution to all wells to start the enzymatic reaction.
-
Mix the contents of the wells gently, for example, by using a plate shaker.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). The measurement should be in kinetic mode.
-
Data Analysis
-
Plot the data: For each sample and standard, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction rate (V₀): The initial rate of the reaction is the slope of the linear portion of the fluorescence versus time curve.
-
Generate a standard curve: Plot the initial reaction rates of the plasmin standards against their known concentrations.
-
Determine the concentration of active plasmin in unknown samples: Interpolate the initial reaction rates of the unknown samples on the standard curve to determine their plasmin concentrations.
Visualization of Relevant Pathways and Workflows
Enzymatic Cleavage of this compound
The following diagram illustrates the core mechanism of this compound cleavage by plasmin.
Caption: A simplified workflow of this compound cleavage by plasmin.
The Fibrinolytic Pathway
The cleavage of this compound by plasmin is a proxy for the enzyme's activity in its primary physiological context, the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin clots.
Caption: Key components and regulation of the fibrinolytic cascade.
Experimental Workflow for Plasmin Activity Assay
The following diagram outlines the logical flow of a typical experiment to measure plasmin activity using this compound.
Caption: A step-by-step workflow for a fluorometric plasmin activity assay.
Conclusion
The cleavage of this compound by plasmin is a well-characterized and robust method for quantifying the activity of this important serine protease. Understanding the underlying molecular mechanism, the kinetics of the reaction, and the proper experimental procedures is essential for researchers, scientists, and drug development professionals working in areas such as hemostasis, thrombosis, and oncology. The high sensitivity and specificity of this fluorogenic substrate make it an invaluable tool for both basic research and the development of novel therapeutics targeting the fibrinolytic system.
References
The Specificity of D-Val-Leu-Lys-AMC as a Fluorogenic Substrate for Plasmin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC) as a highly sensitive and selective fluorogenic substrate for the serine protease, plasmin. This document details the substrate's specificity, provides structured data on its kinetic parameters, and offers detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the specific detection of plasmin activity.[1][2] The sequence D-Val-Leu-Lys is recognized and cleaved by plasmin at the C-terminal side of the lysine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2] The rate of AMC release is directly proportional to the plasmin activity in the sample.
The selectivity of this substrate for plasmin is attributed to the specific amino acid sequence, which mimics a natural cleavage site for plasmin. While primarily used for plasmin, its cross-reactivity with other related serine proteases should be considered in complex biological samples.
Data Presentation: Kinetic Parameters
Table 1: Michaelis-Menten Constants for this compound with Plasmin
| Parameter | Reported Value | Source |
| Km (µM) | ~10 - 20 | [3] |
Table 2: Comparative Kinetic Parameters of Serine Proteases with Analogous Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | 290 | 25 | 8.6 x 10⁴ |
| Thrombin | Boc-Val-Pro-Arg-AMC | 14 | 120 | 8.6 x 10⁶ |
| Urokinase (HMW) | Z-Gly-Gly-Arg-AMC | 220 | 100 | 4.5 x 10⁵ |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | 130 | 3.5 | 2.7 x 10⁴ |
Note: Data for analogous substrates are provided for comparative purposes. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest under their experimental conditions.
Experimental Protocols
Determination of Michaelis-Menten Constants (Km and Vmax) for Plasmin with this compound
This protocol outlines the steps to determine the kinetic parameters of plasmin using the this compound substrate.
Materials:
-
Human Plasmin (active, purified)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Prepare a working solution of human plasmin in Assay Buffer (e.g., 10 nM final concentration). Keep the enzyme on ice.
-
Set up the assay in a 96-well plate:
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of Assay Buffer to three wells to serve as a blank (no enzyme).
-
-
Initiate the reaction by adding 50 µL of the plasmin working solution to all wells except the blank.
-
Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
Screening and Characterization of Plasmin Inhibitors
This protocol can be used to screen for potential plasmin inhibitors and to determine their inhibition constant (Ki).
Materials:
-
All materials from the Michaelis-Menten protocol.
-
Putative plasmin inhibitor(s).
-
A known plasmin inhibitor as a positive control (e.g., Aprotinin).
Procedure:
-
Prepare a stock solution of the inhibitor(s) in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of inhibitor dilutions in Assay Buffer.
-
Set up the assay in a 96-well plate:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the inhibitor dilutions to the test wells.
-
Add 25 µL of the solvent vehicle to the no-inhibitor control wells.
-
Add 25 µL of the positive control inhibitor to the appropriate wells.
-
-
Add 25 µL of the plasmin working solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution. The final substrate concentration should be at or near the Km value determined previously.
-
Measure the fluorescence intensity kinetically as described in the Michaelis-Menten protocol.
-
Calculate the percent inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
To determine the Ki value , perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the mode of inhibition and the Ki.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage of this compound by plasmin.
Caption: General workflow for a plasmin activity assay.
Caption: Simplified plasminogen activation and inhibition pathway.
References
An In-depth Technical Guide to D-Val-Leu-Lys-AMC: Structure, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fluorogenic substrate D-Val-Leu-Lys-AMC, a critical tool for the study of proteases, particularly plasmin. The guide covers its fundamental structure and properties, mechanism of action, detailed experimental protocols, and its role in relevant biological pathways.
Core Structure and Properties
This compound is a synthetic tripeptide, D-Valyl-L-leucyl-L-lysine, covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The inclusion of the D-isomer of valine at the N-terminus confers resistance to degradation by non-specific aminopeptidases, thereby increasing the substrate's stability and specificity in biological samples.
The key feature of this molecule is its fluorogenic nature. The AMC moiety is quenched in the intact peptide. Enzymatic cleavage of the amide bond between lysine and AMC releases the free fluorophore, which can be quantified by its fluorescence emission.
Data Presentation: Physicochemical and Kinetic Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁N₅O₅ | MedKoo Biosciences |
| Molecular Weight | ~515.65 g/mol | Echelon Biosciences[1] |
| Appearance | Off-white solid | AAT Bioquest[2] |
| Solubility | DMSO | AAT Bioquest[2] |
| Excitation Wavelength | 360-380 nm | Echelon Biosciences[1] |
| Emission Wavelength | 440-460 nm | Echelon Biosciences[1] |
Table 2: Kinetic Parameters for Plasmin
| Parameter | Value | Notes |
| Kₘ (Michaelis Constant) | 10-20 µM | Indicates a strong affinity of plasmin for the substrate.[3] |
| kcat (Catalytic Constant) | Highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). Must be determined empirically for each specific assay setup. |
Mechanism of Action: Fluorogenic Detection of Protease Activity
The utility of this compound lies in its ability to act as a highly sensitive reporter of enzymatic activity. The substrate is specifically designed to be a target for proteases that cleave after a lysine residue, with plasmin being the primary enzyme of interest.[1][3]
Caption: Enzymatic cleavage of this compound by plasmin.
Experimental Protocols
Standard Plasmin Activity Assay
This protocol outlines the methodology for measuring plasmin activity using this compound in a 96-well plate format.
Caption: Workflow for a standard plasmin activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5.[4]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Plasmin Standard: Reconstitute purified plasmin in a suitable buffer (e.g., Plasmin Dilution Buffer) to create a stock solution (e.g., 1 mg/mL).[5]
-
-
Assay Procedure:
-
Standard Curve: Prepare a serial dilution of the plasmin standard in the assay buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 ng/well).[5]
-
Sample Preparation: Add 2-50 µL of the sample containing plasmin to the wells.
-
Volume Adjustment: Adjust the volume in all standard and sample wells to 50 µL with the Assay Buffer.[5]
-
Pre-incubation: Incubate the 96-well plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Substrate Mix: Prepare a working solution of this compound by diluting the stock solution in the Assay Buffer to a final concentration of 1.3 mM.[4]
-
Initiation: Add 50 µL of the substrate mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) in kinetic mode for 10-20 minutes, taking readings every 1-2 minutes.[5]
-
-
Data Analysis:
-
Choose two time points within the linear phase of the reaction.
-
Calculate the change in relative fluorescence units (RFU) per minute (ΔRFU/min).
-
Plot the ΔRFU/min for the plasmin standards against their concentrations to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their ΔRFU/min values from the standard curve.
-
Role in Signaling Pathways: The Fibrinolytic System
Plasmin, the primary enzyme that cleaves this compound, is the central component of the fibrinolytic system. This system is crucial for the dissolution of fibrin clots, thereby maintaining blood vessel patency. The activation of plasminogen to plasmin is tightly regulated by activators like tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
Caption: Simplified diagram of the fibrinolytic pathway.
Applications in Research and Drug Development
The specific and sensitive nature of this compound makes it a valuable reagent in several areas:
-
Enzyme Kinetics and Characterization: It is widely used to determine the kinetic parameters (Kₘ, kcat) of plasmin and to study its activity under various conditions.
-
High-Throughput Screening (HTS): The fluorometric readout is ideal for HTS of compound libraries to identify potential inhibitors or activators of plasmin.
-
Thrombolysis Research: It enables the evaluation of the efficacy of thrombolytic agents, such as tPA, in plasma-based assays.[3]
-
Cancer Research: The plasminogen-plasmin system is implicated in tumor invasion and metastasis, making this substrate useful for studying these processes.[5]
References
Unveiling Proteolytic Activity: A Technical Guide to D-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate D-Val-Leu-Lys-7-amido-4-methylcoumarin (D-Val-Leu-Lys-AMC), a sensitive tool for the detection and quantification of plasmin activity. This document outlines its spectral properties, a detailed experimental protocol for its use, and the key signaling pathway in which its target enzyme participates.
Core Principles and Spectral Characteristics
This compound is a synthetic peptide substrate designed for the specific measurement of plasmin, a critical serine protease involved in fibrinolysis. The peptide sequence, D-Val-Leu-Lys, is recognized and cleaved by plasmin. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the enzymatic activity of plasmin.
The fluorogenic nature of this substrate offers high sensitivity, making it a valuable tool in various research and drug discovery applications.
Spectral Data
The fluorescence of the liberated AMC molecule is characterized by a distinct excitation and emission spectrum. While the intact this compound peptide is non-fluorescent, upon enzymatic cleavage, the free AMC can be detected. The spectral properties are summarized in the table below.
| Parameter | Wavelength Range (nm) | Specific Wavelength (nm) |
| Excitation | 360 - 380[1][2][3][4] | 341[5][6], 380 |
| Emission | 440 - 460[1][2][3][4] | 441[5][6], 460 |
Note: The specific optimal wavelengths for excitation and emission can vary slightly depending on the buffer conditions and the specific instrumentation used.
Experimental Protocol: Plasmin Activity Assay
This section provides a detailed methodology for quantifying plasmin activity using this compound.
Materials
-
This compound substrate
-
Human Plasmin (or sample containing plasmin)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission filters for the AMC fluorophore
Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be optimized based on the specific experimental requirements, a common starting point is 10 mM. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Enzyme Preparation: Prepare serial dilutions of human plasmin in the assay buffer. If testing unknown samples, prepare them in the same buffer.
-
Assay Reaction:
-
Pipette 50 µL of the plasmin dilutions or unknown samples into the wells of the 96-well microplate.
-
Include a negative control well containing 50 µL of assay buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all experimental wells.
-
Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.
-
Plot the reaction rate as a function of the plasmin concentration to generate a standard curve.
-
The plasmin activity in unknown samples can be interpolated from this standard curve.
-
Signaling Pathway and Experimental Workflow
The primary role of plasmin is in the fibrinolytic pathway, where it degrades fibrin clots. This process is crucial for maintaining blood vessel patency. The enzymatic cleavage of this compound mimics the natural activity of plasmin on its physiological substrates.
The experimental workflow for a typical plasmin activity assay using this compound is a straightforward process involving reagent preparation, reaction initiation, and data acquisition.
References
- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide on the Core Role of Plasmin in Fibrinolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrinolysis is a crucial physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis.[1][2] The central enzyme in this cascade is plasmin , a serine protease that systematically breaks down the fibrin mesh of a thrombus.[1][3] Plasmin is generated from its inactive zymogen, plasminogen , which circulates in the plasma and is incorporated into the fibrin clot during its formation.[3][4] The activation of plasminogen and the subsequent activity of plasmin are meticulously regulated by a series of activators and inhibitors, maintaining a delicate balance between hemostasis and fibrin clearance.[2][5] An imbalance in this system can lead to severe pathological conditions, such as excessive bleeding or thrombotic events.[1][5] This guide provides a detailed examination of plasmin's function, its activation pathways, regulatory mechanisms, and the experimental methodologies used to investigate this vital system.
The Fibrinolytic Pathway: Plasminogen Activation and Regulation
The conversion of plasminogen into the active enzyme plasmin is the rate-limiting step in fibrinolysis and is primarily orchestrated by two key physiological plasminogen activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4][6]
Plasminogen Activators
-
Tissue-Type Plasminogen Activator (tPA): Synthesized predominantly by endothelial cells, tPA is considered the principal activator of plasminogen in the context of fibrinolysis.[5][7] Its activity is significantly enhanced—by several orders of magnitude—in the presence of fibrin.[6][8] tPA binds with high affinity to fibrin, forming a ternary complex with plasminogen.[6] This colocalization dramatically increases the catalytic efficiency of plasmin generation, thereby localizing fibrinolytic activity to the site of the clot and minimizing systemic proteolysis.[7][9]
-
Urokinase-Type Plasminogen Activator (uPA): While also capable of activating plasminogen, uPA is thought to play a more prominent role in pericellular proteolysis, such as in tissue remodeling, cell migration, and inflammation, rather than intravascular clot dissolution.[4][5] uPA can be found as a single-chain zymogen (pro-uPA) that can be activated to a two-chain form.[4]
The Central Role of Plasmin
Once activated by the cleavage of the Arg561-Val562 peptide bond, plasmin systematically degrades the fibrin polymer into soluble fibrin degradation products (FDPs).[4] Plasmin is a relatively non-specific protease, and its activity is not limited to fibrin; it can also degrade other plasma proteins and extracellular matrix components, including fibrinogen, fibronectin, and laminin.[3] This broad substrate specificity underscores the importance of the tight regulation of its activity.
Regulation of Fibrinolysis
The fibrinolytic system is tightly controlled at multiple levels by a series of specific inhibitors to prevent premature clot dissolution or excessive systemic plasmin activity.
-
α2-Antiplasmin (α2-AP): This is the principal physiological inhibitor of plasmin.[2][12] It circulates in the plasma and rapidly forms a stable, inactive 1:1 stoichiometric complex with free plasmin, effectively neutralizing its proteolytic activity.[2][14] During clot formation, α2-AP is cross-linked to the fibrin mesh by Factor XIIIa, which helps to make the clot more resistant to lysis.[2]
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): TAFI provides a unique link between the coagulation and fibrinolytic cascades. It is activated by the thrombin-thrombomodulin complex to its active form, TAFIa.[15] TAFIa is a carboxypeptidase that removes C-terminal lysine residues from partially degraded fibrin.[15] These lysine residues serve as crucial binding sites for both plasminogen and tPA, enhancing the efficiency of plasmin generation. By removing these binding sites, TAFIa effectively dampens fibrinolysis and stabilizes the clot.[15]
Quantitative Data on the Fibrinolytic System
The interactions and activities of the components of the fibrinolytic system can be described by quantitative parameters. The following tables summarize key kinetic data and physiological concentrations.
Table 1: Kinetic Parameters for Plasminogen Activation by tPA
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| KM | In absence of fibrin | 83 µM | [6][8] |
| KM | In presence of fibrin | 0.18 µM | [6][8] |
| kcat | In absence of fibrin | 0.07 s-1 | [6][8] |
| kcat | In presence of fibrin | 0.28 s-1 |[6][8] |
Table 2: Kinetic Parameters for Plasmin and its Substrates
| Enzyme/Substrate | Parameter | Value | Reference |
|---|---|---|---|
| Plasmin (human) | KM for S-2251 | 0.3 mM | [16] |
| Streptokinase-Plasminogen | KM for S-2251 | 0.2 mM |[16] |
Table 3: Inhibition Kinetics
| Inhibitor | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| PAI-1 | Single-chain tPA | ka (second-order rate constant) | 1.6 x 107 M-1s-1 | [11] |
| PAI-1 | Two-chain tPA | ka (second-order rate constant) | 3.9 x 107 M-1s-1 | [11] |
| PAI-1 | uPA (high Mr) | ka (second-order rate constant) | 2.5 x 107 M-1s-1 | [11] |
| α2-Antiplasmin | Plasmin | ka (second-order rate constant) | ~107 M-1s-1 |[14] |
Table 4: Physiological Plasma Concentrations of Fibrinolytic Components
| Component | Concentration | Reference |
|---|---|---|
| Plasminogen | ~2 µM | [5] |
| tPA | 5-10 µg/L (~70-140 pM) | [5] |
| PAI-1 (active) | ~1.10 ng/mL (~23 pM) | [13] |
| α2-Antiplasmin | ~1 µM |[2] |
Experimental Protocols
Investigating the fibrinolytic system requires a variety of specialized assays. Below are detailed methodologies for three key experiments.
Chromogenic Plasmin Activity Assay
This assay measures the activity of plasmin by quantifying its ability to cleave a specific chromogenic substrate, such as S-2251 (H-D-Val-Leu-Lys-pNA). The cleavage of the substrate releases p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm.[16][17]
Materials:
-
Microplate reader capable of reading absorbance at 405 nm.[18][19]
-
96-well microplates.[18]
-
Purified plasmin or a sample containing plasmin activity.
-
Chromogenic substrate S-2251 (e.g., from Diapharma or Chromogenix).[16][18]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Stop Reagent (e.g., 20% acetic acid).[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-2251 by reconstituting the lyophilized powder in sterile water to a concentration of 3-4 mM. This solution is stable for months at 2-8°C.[16]
-
Prepare working dilutions of the plasmin standard and experimental samples in the assay buffer.
-
-
Assay Setup:
-
Reaction and Measurement:
-
Initiate the reaction by adding 100-150 µL of the S-2251 working solution to each well.[18][19]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[18]
-
Measure the change in absorbance at 405 nm (ΔA405) over time. Readings can be taken kinetically every minute for 15-60 minutes.[18][19]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.
-
Construct a standard curve by plotting the reaction rate against the concentration of the plasmin standards.
-
Determine the plasmin activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Fibrin Zymography
Fibrin zymography is a technique used to detect fibrinolytic enzymes, such as tPA and uPA, based on their ability to degrade fibrin incorporated into a polyacrylamide gel.
Materials:
-
SDS-PAGE electrophoresis equipment.
-
Fibrinogen, Plasminogen, and Thrombin.[20]
-
Standard polyacrylamide gel reagents.
-
Non-reducing sample buffer.
-
Washing Buffer (e.g., Tris buffer containing 2.5% Triton X-100).
-
Incubation Buffer (e.g., Tris buffer with CaCl2).[21]
-
Coomassie Brilliant Blue staining and destaining solutions.[21]
Procedure:
-
Gel Preparation:
-
Prepare a standard 10-12% polyacrylamide separating gel.[20]
-
Before polymerization, add fibrinogen (to a final concentration of ~1-2 mg/mL) and plasminogen (~25 µg/mL) to the gel solution.[20]
-
Mix gently to avoid bubbles and add thrombin (~1 U/mL) to initiate fibrin polymerization within the gel matrix.[20]
-
Pour the gel and allow it to polymerize completely.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples (e.g., cell culture supernatants, plasma) with non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this will irreversibly denature the enzymes.[22]
-
Load the samples and a molecular weight marker onto the gel.
-
Perform electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.[21]
-
-
Enzyme Renaturation and Incubation:
-
After electrophoresis, remove the gel and wash it 2-3 times for 30 minutes each in the Washing Buffer at room temperature with gentle agitation. This step removes SDS and allows the enzymes to renature.[21]
-
Incubate the gel in the Incubation Buffer overnight at 37°C. During this time, the activated plasmin will degrade the fibrin in the regions where fibrinolytic enzymes are present.[21]
-
-
Staining and Visualization:
In Vitro Turbidimetric Clot Lysis Assay
This assay provides a global assessment of fibrinolysis by measuring the formation and subsequent lysis of a plasma clot in vitro. The turbidity (optical density) of the plasma is monitored over time, which increases during clot formation and decreases as the clot is lysed.[23][24]
Materials:
-
Microplate reader capable of reading absorbance at 405 nm at 37°C.[3][25]
-
96-well flat-bottom microplates.[26]
-
Citrated platelet-poor plasma (PPP).[24]
-
Coagulation initiator (e.g., thrombin or tissue factor).[24][25]
-
Calcium Chloride (CaCl2) solution.[26]
-
Assay buffer (e.g., HEPES or Tris-buffered saline).
Procedure:
-
Assay Setup:
-
Initiation of Clotting and Lysis:
-
Data Analysis:
-
Plot absorbance (turbidity) versus time. The resulting curve will show an initial increase as the fibrin clot forms, a plateau, and then a decrease as the clot lyses.[26]
-
Key parameters can be derived from this curve, including:
-
Visualizations of Fibrinolytic Pathways and Processes
The following diagrams, created using the DOT language, illustrate the core concepts of fibrinolysis.
Caption: The core fibrinolysis pathway, highlighting plasminogen activation and key regulatory inhibitors.
Caption: Experimental workflow for the in vitro turbidimetric clot lysis assay.
Caption: Logical relationships between activators, inhibitors, and core components of fibrinolysis.
References
- 1. endotell.ch [endotell.ch]
- 2. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasminogen activator - Wikipedia [en.wikipedia.org]
- 5. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the activation of plasminogen by natural and recombinant tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A region of tissue plasminogen activator that affects plasminogen activation differentially with various fibrin(ogen)-related stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of the interactions between plasminogen activator inhibitor 1 and both urokinase and tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of the inhibition of plasminogen activators by the plasminogen-activator inhibitor. Evidence for 'second-site' interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of alpha 2-antiplasmin and plasminogen activator inhibitor 1 (PAI-1) in the inhibition of clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 28-day thawed plasma maintains α2-antiplasmin levels and inhibits tPA-induced fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. TAFIa, PAI-1 and alpha-antiplasmin: complementary roles in regulating lysis of thrombi and plasma clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endotell.ch [endotell.ch]
- 17. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasmin enzymatic activity assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. med.upenn.edu [med.upenn.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Journal Club: Validation of a clot lysis assay for potency [mpl.loesungsfabrik.de]
- 26. researchgate.net [researchgate.net]
D-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides detailed product information, handling protocols, and experimental methodologies for the fluorogenic plasmin substrate, D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC). This document is intended to serve as a core technical resource for professionals in research and drug development.
Product Information
This compound is a sensitive and selective fluorogenic substrate for plasmin, a key serine protease involved in fibrinolysis, tissue remodeling, and cell migration. The cleavage of the peptide sequence by plasmin releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for the direct and continuous measurement of plasmin activity.
Physical and Chemical Properties
Quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the product. The most commonly cited molecular weight for the trifluoroacetate (TFA) salt is approximately 629.67 g/mol , while the free peptide is around 515.31 g/mol .[1][2] One supplier reports a significantly higher molecular weight of 743.69 g/mol ; users should refer to the product-specific certificate of analysis.
| Property | Value | Source(s) |
| Molecular Formula | C28H44N6O5 (Free Peptide) | N/A |
| Molecular Weight | ~515.31 g/mol (Free Peptide)[2] | [1][2] |
| ~629.67 g/mol (TFA Salt)[3] | [3] | |
| 743.69 g/mol | ||
| Appearance | Off-white to white solid | [4] |
| Purity | Typically ≥95% or ≥96% | [2] |
| Solubility | Soluble in DMSO (>5 mg/mL)[2] and PBS | [2] |
Spectral Properties
The fluorescence of the liberated AMC group is the basis for plasmin activity assays using this substrate.
| Spectral Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (Ex) | 341 - 380 | [2][3][5] |
| Emission Maximum (Em) | 441 - 460 | [2][3][5] |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and performance.
Storage Recommendations
| Condition | Details | Source(s) |
| Long-term Storage | Freeze at ≤ -15°C (ideally -20°C)[2][4] | [2][4] |
| Light Sensitivity | Minimize light exposure[4] | [4] |
| Shelf Life | Typically 12 months upon receipt when stored correctly | [4] |
| Stock Solutions | Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | N/A |
Safety Precautions
This compound is intended for research use only.[6] Standard laboratory safety practices should be employed.
| Precaution | Guideline | Source(s) |
| Personal Protective Equipment | Wear appropriate gloves, lab coat, and safety goggles.[7] | [7] |
| Inhalation | Avoid breathing dust, vapors, mist, or gas.[7][8] Use in a well-ventilated area or with local exhaust ventilation.[7] | [7][8] |
| Contact | Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] | [7][8] |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water if the person is conscious.[8] | [8] |
| Disposal | Dispose of waste in accordance with all applicable local, state, and federal regulations. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in plasmin activity assays.
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM).[6] A table for preparing common stock solution concentrations is available from some suppliers.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Assay Buffer (e.g., Tris-Buffered Saline):
-
A common assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
The specific buffer composition may need to be optimized depending on the experimental requirements.
-
-
Plasmin Enzyme Solution:
-
Prepare a stock solution of purified plasmin in an appropriate buffer (e.g., 50% glycerol to prevent freezing at -20°C).
-
Immediately before the assay, dilute the plasmin stock to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Fluorometric Plasmin Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the this compound stock solution with assay buffer to the final desired concentration (e.g., 2X the final assay concentration). A typical final concentration is in the low micromolar range.
-
Enzyme Working Solution: Prepare serial dilutions of the plasmin enzyme in cold assay buffer.
-
Inhibitor Solutions (if applicable): Prepare dilutions of any plasmin inhibitors to be tested.
-
-
Assay Procedure:
-
Add 50 µL of the plasmin enzyme working solution or inhibitor/enzyme mixture to each well of a black, clear-bottom 96-well plate.
-
Include wells with assay buffer only as a negative control (no enzyme).
-
Include wells with a known concentration of free AMC as a standard for calibration.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
The enzyme activity can be calculated by comparing the reaction rates to the fluorescence of the AMC standard curve.
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for studying the plasminogen activation system, which plays a crucial role in numerous physiological and pathological processes.
The Plasminogen Activation System
Caption: The Plasminogen Activation Signaling Pathway.
Experimental Workflow for Plasmin Activity Measurement
The following diagram illustrates a typical workflow for measuring plasmin activity or screening for plasmin inhibitors using this compound.
Caption: Experimental Workflow for a Fluorometric Plasmin Assay.
References
- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety and Storage Guidelines for D-Val-Leu-Lys-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage protocols for D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC), a fluorogenic substrate for plasmin and other related serine proteases. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reproducible experimental results.
Compound Information
| Property | Value | Source |
| Chemical Name | D-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | N/A |
| Synonyms | D-VLK-AMC | N/A |
| Molecular Formula | C₂₇H₄₁N₅O₅ | [1] |
| Molecular Weight | 515.65 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Safety and Handling
This compound is intended for research use only. The toxicological properties have not been thoroughly investigated, and it should be handled with care.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling Precautions
-
Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Fire and Explosion Hazards
-
Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Hazardous Combustion Products: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE. Isolate the hazard area and deny entry to unnecessary and unprotected personnel.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, place it in a suitable container for disposal, and clean the spill area thoroughly with soap and water.
Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure the reliability of experimental results.
Solid Form
| Storage Condition | Stability | Source |
| Store at -20°C in a dry, dark place. | ≥ 4 years | [1] |
In Solution
| Solvent | Storage Condition | Stability | Source |
| DMSO | -20°C | Up to 1 month | [4] |
| DMSO | -80°C | Up to 6 months | [4] |
| Aqueous Buffer | Room Temperature | Not recommended for more than one day | [1] |
Note: It is highly recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.
Experimental Protocols
The following provides a general protocol for a plasmin activity assay using this compound. This should be optimized for your specific experimental conditions.
Reagent Preparation
Stock Solution (e.g., 10 mM in DMSO):
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 515.65 g/mol ), dissolve 5.16 mg of the compound in 1 mL of high-purity DMSO.
Assay Buffer:
A common assay buffer for plasmin is Tris-based. For example: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal buffer composition may vary depending on the specific application.
Plasmin Activity Assay Workflow
The following diagram illustrates a typical workflow for a fluorometric plasmin activity assay.
Caption: A generalized workflow for a plasmin activity assay using this compound.
Detailed Assay Protocol (96-well plate format)
-
Prepare Reagents:
-
Prepare the desired concentrations of plasmin and any inhibitors in Assay Buffer.
-
Prepare the this compound working solution by diluting the DMSO stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM). Protect the working solution from light.
-
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the plasmin solution to the appropriate wells.
-
Add any inhibitors to the appropriate wells.
-
Include appropriate controls:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-substrate control: Assay Buffer and enzyme only.
-
Vehicle control (if using inhibitors): Assay Buffer, enzyme, and the same concentration of DMSO as in the inhibitor wells.
-
-
-
Initiate the Reaction:
-
Add the this compound working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~350-360 nm
-
Emission Wavelength: ~440-460 nm
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Compare the reaction rates between different conditions to determine plasmin activity or the effect of inhibitors.
-
Logical Decision Tree for Handling Spills
The following diagram provides a decision-making process for handling a spill of this compound.
Caption: A decision tree for the safe handling of a this compound spill.
References
introduction to AMC-based fluorogenic substrates
An In-depth Technical Guide to AMC-Based Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methylcoumarin (AMC) is a blue-emitting fluorescent dye that has become a cornerstone in the development of fluorogenic substrates for detecting enzymatic activity.[1][2] In their unconjugated form, AMC-based substrates are typically non-fluorescent or exhibit very low fluorescence.[3] These substrates are ingeniously designed by linking a specific peptide or other molecular recognition sequence to the amino group of AMC.[4] When a target enzyme cleaves this linkage, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be easily measured.[4][5] This "turn-on" fluorescence mechanism provides a highly sensitive and direct method for quantifying enzyme activity in real-time.[3]
The versatility of this system allows for the design of specific substrates for a wide array of enzymes, particularly proteases, by simply modifying the attached recognition sequence.[6][7] This has made AMC-based assays invaluable tools in basic research for studying enzyme kinetics and specificity, as well as in high-throughput screening (HTS) campaigns for the discovery of novel enzyme inhibitors in drug development.[3][5]
Core Principles and Properties
The fundamental principle of AMC-based substrates lies in the quenching of the AMC fluorophore when it is part of a larger molecule, typically through an amide bond with a peptide.[4] Upon enzymatic hydrolysis of this bond, the highly fluorescent free AMC is liberated.[7] The rate of AMC release is directly proportional to the enzyme's activity.
Mechanism of Action
The enzymatic cleavage of an AMC-substrate is a straightforward hydrolytic reaction. The enzyme recognizes the specific sequence conjugated to the AMC and catalyzes the cleavage of the amide bond, releasing the peptide fragment and free AMC. The subsequent fluorescence measurement provides a sensitive readout of the reaction progress.
Spectroscopic Properties
Free AMC has distinct excitation and emission spectra in the blue fluorescence range. While the exact wavelengths can vary slightly depending on the solvent and pH, they are generally consistent across different experimental setups.[1][4][8]
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 341 - 380 | [4][7][8][9] |
| Emission Maximum | 440 - 460 | [1][5][7][8][9] |
Applications in Research and Drug Development
The adaptability of the peptide sequence makes AMC substrates suitable for a vast range of enzymatic assays.
-
Protease Activity Assays : This is the most common application. Substrates are designed to be specific for various proteases, including caspases (e.g., Ac-DEVD-AMC for caspase-3), thrombin, cathepsins, and matrix metalloproteinases (MMPs).[6][10][11][12]
-
Deubiquitinating Enzyme (DUB) Assays : Ubiquitin-AMC (Ub-AMC) is a widely used fluorogenic substrate to measure the activity of DUBs, which play a crucial role in the ubiquitin-proteasome system.[3]
-
High-Throughput Screening (HTS) : The simplicity and sensitivity of the assay make it ideal for HTS of compound libraries to identify potential enzyme inhibitors.[3][5]
-
Enzyme Kinetics : These substrates are used to determine key kinetic parameters such as Km and kcat, providing insights into enzyme efficiency and substrate specificity.[7][13]
| Substrate Example | Target Enzyme(s) | Application Area |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | Apoptosis research, cancer drug development[14] |
| Z-GGR-AMC | Thrombin, Trypsin | Coagulation studies, hemostasis research[15][16] |
| Ubiquitin-AMC (Ub-AMC) | Deubiquitinating Enzymes (DUBs) | Ubiquitin pathway research, oncology[3] |
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like activity) | Proteasome function, cancer, neurodegeneration[17] |
| Ac-VLTK-AMC | C11 Protease (PmC11) | Bacterial pathogenesis, microbiology[13] |
Key Experimental Protocols
Accurate and reproducible results depend on carefully executed experimental protocols. Below are methodologies for a general enzyme assay, a specific caspase-3 assay, and the essential AMC standard curve generation.
General Experimental Workflow
The workflow for most AMC-based assays follows a similar pattern, from reagent preparation to data analysis.
Detailed Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol is adapted from methodologies for the widely used Ac-DEVD-AMC substrate to measure apoptosis-induced caspase-3 activation.[11][14][18][19]
1. Materials and Reagents:
-
Cells: Adherent or suspension cells, treated to induce apoptosis and untreated controls.
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi.[11]
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.[11]
-
Caspase-3 Substrate: Ac-DEVD-AMC. Prepare a 10 mM stock solution in DMSO. Store at -20°C.[19]
-
96-well Plate: Black, flat-bottom for fluorescence measurements.
2. Cell Lysate Preparation:
-
For Adherent Cells: Decant media, wash cells once with ice-cold PBS. Aspirate PBS and add ice-cold Lysis Buffer (e.g., 1 mL per 10-20 million cells). Scrape cells and transfer the lysate to a microfuge tube.
-
For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min). Wash with ice-cold PBS and pellet again. Resuspend the pellet in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the enzyme source. Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
Dilute the cell lysate to a final concentration of 0.5 - 2 mg/mL in Assay Buffer.
-
Prepare the substrate working solution. Dilute the 10 mM Ac-DEVD-AMC stock to a final concentration of 20-50 µM in Assay Buffer.
-
In each well of the 96-well plate, add 50 µL of cell lysate. Include wells for non-apoptotic lysates (negative control) and a buffer-only blank.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11][14] Readings can be taken kinetically (e.g., every 5-10 minutes for 1-2 hours) or as a single endpoint measurement.
Detailed Protocol 2: AMC Standard Curve Generation
To convert relative fluorescence units (RFU) into the absolute amount of product formed (moles of AMC), a standard curve is essential.[19][20]
1. Materials and Reagents:
-
7-Amino-4-methylcoumarin (AMC) Standard: Prepare a ~10 mM stock solution in DMSO.[19]
-
Assay Buffer: Use the same buffer as in the enzyme assay.
-
96-well Plate: Black, flat-bottom.
2. Procedure:
-
Determine the precise concentration of the AMC stock solution spectrophotometrically by measuring its absorbance at 354 nm (Molar extinction coefficient ε ≈ 17,800 M⁻¹cm⁻¹ in methanol).
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer. A typical concentration range would be from 0 µM to 25 µM (e.g., 0, 0.5, 1, 2.5, 5, 10, 15, 25 µM).
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate in triplicate. Include a buffer-only blank (0 µM AMC).
-
Measure the fluorescence in the plate reader using the same settings (excitation/emission wavelengths, gain) as for the enzyme assay.
-
Subtract the average fluorescence of the blank from all other measurements.
-
Plot the background-subtracted RFU (y-axis) against the known AMC concentration (x-axis).
-
Perform a linear regression to obtain the slope of the line (RFU/µM). This slope is the conversion factor used to calculate the amount of AMC produced in the enzymatic reaction.
Data Presentation and Analysis
Quantitative Data Summary
Kinetic parameters derived from AMC-based assays provide critical information about an enzyme's efficiency and its affinity for a given substrate.
| Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-VLTK-AMC | PmC11 | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ | [13] |
| Ac-VLGK-AMC | PmC11 | ~185.8 | ~3.6 | 1.9 x 10⁴ | [13] |
| UAMC-1110 analogue (6b) | FAP | 12 ± 1 | 0.49 ± 0.01 | 4.1 x 10⁴ | [21] |
| UAMC-1110 analogue (6b) | PREP | 11 ± 1 | 0.015 ± 0.0002 | 1.4 x 10³ | [21] |
Data Analysis Workflow
-
Record Raw Data: Collect fluorescence readings (RFU) over time.
-
Subtract Background: For each time point, subtract the RFU value of the buffer/no-enzyme control.
-
Convert RFU to Moles: Use the slope from the AMC standard curve to convert the background-subtracted RFU into the concentration of AMC produced ([AMC] in µM).
-
[AMC] (µM) = (RFU_sample - RFU_blank) / Slope_standard_curve
-
-
Calculate Initial Velocity (V₀): Plot [AMC] versus time. The initial, linear portion of this curve represents the initial velocity (V₀). The slope of this linear portion is the reaction rate (e.g., in µM/min).
-
Determine Specific Activity: Normalize the velocity to the amount of enzyme used in the assay.
-
Specific Activity (e.g., nmol/min/mg) = (V₀ (µM/min) * Total Volume (L)) / (Protein amount (mg) * 1000)
-
Apoptosis Signaling Context
The Caspase-3 assay is a functional measure of apoptosis. An external or internal stimulus triggers a cascade of events culminating in the activation of executioner caspases like Caspase-3, which then cleave key cellular proteins, leading to cell death. The Ac-DEVD-AMC substrate acts as an artificial target to directly report on this key event.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]
- 6. Fluorogenic substrates [eurogentec.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scbt.com [scbt.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. static.igem.org [static.igem.org]
- 21. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Plasmin Activity using D-Val-Leu-Lys-AMC
Introduction
Plasmin is a crucial serine protease in the circulatory system primarily responsible for fibrinolysis, the process of dissolving fibrin blood clots. The inactive zymogen, plasminogen, is converted to active plasmin by activators such as tissue plasminogen activator (tPA). The activity of plasmin is tightly regulated, and its dysregulation is implicated in various pathological conditions, including thrombosis and cancer metastasis.
The D-Val-Leu-Lys-AMC assay provides a sensitive and continuous method for measuring plasmin activity. This compound is a synthetic fluorogenic substrate specifically designed for plasmin.[1] The principle of this assay is based on the cleavage of the amide bond between L-Lysine and 7-amino-4-methylcoumarin (AMC) by plasmin. Upon cleavage, the highly fluorescent AMC moiety is released, and the resulting fluorescence can be measured kinetically. The rate of fluorescence increase is directly proportional to the plasmin activity. This method is suitable for high-throughput screening of plasmin inhibitors and for studying plasmin kinetics in various biological samples.[1]
Data Presentation
Quantitative data for the this compound substrate and typical assay parameters are summarized below.
Table 1: Substrate Specifications
| Parameter | Value | Reference |
| Full Name | D-Valyl-L-Leucyl-L-Lysine 7-amino-4-methylcoumarin | [1] |
| Abbreviation | This compound, vLK-AMC | [1] |
| Molecular Weight | ~515 - 552 g/mol (varies with salt form) | [1][2] |
| Excitation Wavelength | 360 - 380 nm | [3][4] |
| Emission Wavelength | 440 - 460 nm | [3][4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][5] |
| Storage | Store at -20°C, protected from light | [2][6] |
Table 2: Kinetic and Assay Parameters
| Parameter | Value | Reference |
| Michaelis Constant (Km) for Plasmin | ~10 - 20 µM | [1] |
| Recommended Assay pH | 7.5 | |
| Recommended Assay Temperature | 37°C | |
| Final Substrate Concentration | 10 - 100 µM | General Recommendation |
| Final Enzyme Concentration | 0.0025 - 0.010 units/mL |
Experimental Protocols
3.1. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5):
-
Dissolve 6.06 g of Tris base and 5.84 g of NaCl in 800 mL of purified water.
-
Adjust the pH to 7.5 at 37°C using 1N HCl.
-
Bring the final volume to 1 L with purified water.
-
Filter sterilize and store at 4°C.
-
-
This compound Substrate Stock Solution (10 mM):
-
Prepare the stock solution by dissolving the substrate in DMSO. For a 10 mM stock using a substrate with a molecular weight of 552.11 g/mol , dissolve 5.52 mg in 1 mL of DMSO.[1][5]
-
Vortex to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Human Plasmin Stock Solution (1 Unit/mL):
-
Reconstitute commercially available human plasmin in cold, purified water to a concentration of 1 Unit/mL.
-
Prepare fresh immediately before use and keep on ice.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW = 175.19 g/mol ) in 10 mL of DMSO to create a 1 mM stock solution.
-
Store at -20°C, protected from light.
-
3.2. Assay Procedure (96-well plate format)
-
Prepare Working Solutions:
-
Plasmin Working Solution: Dilute the Plasmin Stock Solution (1 Unit/mL) in cold Assay Buffer to an appropriate concentration (e.g., 0.05-0.20 Units/mL). The final concentration in the well will be 0.0025-0.010 Units/mL.
-
Substrate Working Solution: Dilute the this compound Stock Solution (10 mM) in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 20 µM in a 200 µL reaction volume, prepare a 40 µM working solution (2X).
-
-
Set up the Reaction Plate:
-
Add 100 µL of Assay Buffer to the blank wells.
-
Add 100 µL of the Substrate Working Solution to the sample and control wells.
-
For inhibitor studies, add the inhibitor compound to the desired wells and pre-incubate with the enzyme for 10-15 minutes before adding the substrate.
-
-
Initiate the Reaction:
-
Add 100 µL of the Plasmin Working Solution to the sample wells.
-
Add 100 µL of Assay Buffer to the substrate control wells (to measure background fluorescence).
-
The total volume in each well should be 200 µL.
-
-
Measure Fluorescence:
3.3. AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC Standard Stock Solution (1 mM) in Assay Buffer, ranging from 0 µM to 25 µM.
-
Add 200 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve. Calculate the linear regression equation (y = mx + c).
3.4. Data Analysis
-
Calculate the rate of reaction (V) in RFU/min from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the blank (substrate only) from the sample rates to correct for background fluorescence.
-
Convert the corrected rate (RFU/min) to the rate of AMC production (µmol/min) using the slope (m) from the AMC standard curve:
-
Activity (µmol/min) = (Corrected Rate [RFU/min]) / (Slope of Standard Curve [RFU/µM])
-
-
The specific activity of plasmin can be expressed as µmol of AMC released per minute per mg of enzyme.
Visualizations
Caption: Plasminogen activation and fibrinolysis pathway.
Caption: Experimental workflow for the plasmin activity assay.
Caption: Enzymatic cleavage of this compound by plasmin.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for D-Val-Leu-Lys-AMC in 96-Well Plate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-7-amido-4-methylcoumarin (D-Val-Leu-Lys-AMC) is a sensitive and versatile fluorogenic substrate for a variety of serine proteases. Its primary application lies in the quantification of enzyme activity in a high-throughput 96-well plate format, making it an invaluable tool in drug discovery and basic research. Cleavage of the amide bond between the lysine residue and the AMC group by a target protease releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time. This document provides detailed protocols for using this compound to assay the activity of several key serine proteases: plasmin, thrombin, urokinase-type plasminogen activator (uPA), and kallikrein.
The enzymatic cleavage of this compound results in a significant increase in fluorescence, which can be measured with a fluorescence plate reader at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[1][2][3][4] The rate of AMC release is directly proportional to the enzyme's activity, allowing for precise quantification.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product. This "turn-on" fluorescence assay provides a sensitive method for monitoring enzyme kinetics.[5]
Caption: Enzymatic cleavage of this compound.
Data Presentation
Enzyme-Substrate Specificity and Kinetic Parameters
| Enzyme | Primary Biological Role | Typical Assay Buffer Components | Km for this compound |
| Plasmin | Fibrinolysis (clot dissolution) | Tris-HCl, NaCl, pH 7.4 | ~10-20 µM[6] |
| Thrombin | Coagulation (fibrin formation) | Tris-HCl, NaCl, CaCl₂, pH 8.0 | Not specified |
| uPA | Plasminogen activation, tissue remodeling | Tris-HCl or HEPES, pH 7.5-8.5 | Not specified |
| Kallikrein | Inflammation, blood pressure regulation | Tris-HCl, pH 8.0-9.0 | Not specified |
Inhibitor Potency (IC₅₀) Determination
| Enzyme | Inhibitor | Reported IC₅₀ (example) |
| Plasmin | Aprotinin | Enzyme-dependent |
| Thrombin | Argatroban | Enzyme-dependent |
| uPA | Amiloride | Enzyme-dependent |
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.[7]
-
7-Amino-4-methylcoumarin (AMC): For standard curve. Prepare a 1 mM stock solution in DMSO. Store at -20°C.
-
Enzymes: Plasmin, Thrombin, uPA, Kallikrein (human, recombinant or purified).
-
Assay Buffers: Specific to each enzyme (see protocols below).
-
96-well black, flat-bottom microplates. [8]
-
Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.
General Assay Workflow
Caption: General workflow for a 96-well plate enzyme assay.
Protocol 1: Plasmin Activity Assay
This protocol is designed to measure the activity of plasmin or screen for its inhibitors.
1. Reagent Preparation:
- Plasmin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
- Plasmin Working Solution: Dilute human plasmin in Plasmin Assay Buffer to the desired concentration (e.g., 1-10 nM).
- This compound Working Solution: Dilute the 10 mM stock solution in Plasmin Assay Buffer to a final concentration of 20-40 µM (approximately 2x the Km value).
2. Assay Procedure:
- Add 50 µL of Plasmin Assay Buffer to all wells.
- For inhibitor screening, add 25 µL of inhibitor dilutions or vehicle control (e.g., DMSO diluted in assay buffer) to the respective wells.
- Add 25 µL of the plasmin working solution to each well (except for the "no enzyme" control wells).
- Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.
- Initiate the reaction by adding 50 µL of the this compound working solution to all wells.
- Immediately place the plate in a fluorescence reader and measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes at 37°C.
Protocol 2: Thrombin Activity Assay
This protocol is suitable for measuring thrombin activity.
1. Reagent Preparation:
- Thrombin Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
- Thrombin Working Solution: Dilute human thrombin in Thrombin Assay Buffer to a concentration of 5-20 nM.[9]
- This compound Working Solution: Dilute the 10 mM stock in Thrombin Assay Buffer. The optimal concentration should be determined empirically by substrate titration.
2. Assay Procedure:
- Add 50 µL of Thrombin Assay Buffer to all wells.
- Add 25 µL of inhibitor dilutions or vehicle control.
- Add 25 µL of the thrombin working solution to the wells.
- Pre-incubate for 10 minutes at room temperature.
- Start the reaction by adding 50 µL of the this compound working solution.
- Measure fluorescence kinetically as described for the plasmin assay.
Protocol 3: Urokinase-type Plasminogen Activator (uPA) Activity Assay
This protocol provides a method for assessing uPA activity.
1. Reagent Preparation:
- uPA Assay Buffer: 50 mM Tris-HCl, pH 8.5.
- uPA Working Solution: Dilute human uPA in uPA Assay Buffer. The optimal concentration should be determined by enzyme titration.
- This compound Working Solution: Dilute the 10 mM stock in uPA Assay Buffer.
2. Assay Procedure:
- To each well, add 50 µL of uPA Assay Buffer.
- Add 25 µL of inhibitor dilutions or vehicle control.
- Add 25 µL of the uPA working solution.
- Pre-incubate the plate for 10-15 minutes at room temperature, protected from light.[10]
- Initiate the reaction by adding 50 µL of the this compound working solution.
- Measure fluorescence kinetically at room temperature or 37°C.[11]
Protocol 4: Kallikrein Activity Assay
This protocol is a starting point for measuring kallikrein activity. Optimization may be required.
1. Reagent Preparation:
- Kallikrein Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0.
- Kallikrein Working Solution: Dilute purified kallikrein in Kallikrein Assay Buffer.
- This compound Working Solution: Dilute the 10 mM stock in Kallikrein Assay Buffer.
2. Assay Procedure:
- Add 50 µL of Kallikrein Assay Buffer to each well.
- Add 25 µL of inhibitor dilutions or vehicle control.
- Add 25 µL of the kallikrein working solution.
- Pre-incubate for 10 minutes at 37°C.
- Start the reaction with 50 µL of the this compound working solution.
- Measure fluorescence kinetically.
Data Analysis
1. Standard Curve for AMC:
- Prepare serial dilutions of the 1 mM AMC stock solution in the relevant assay buffer to generate a standard curve (e.g., 0-10 µM).
- Measure the fluorescence of the standards.
- Plot fluorescence intensity (RFU) versus AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).
2. Calculation of Enzyme Activity:
- Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
- Convert V₀ from RFU/min to µmol/min/mg (specific activity) using the following formula: Specific Activity = (Slope [RFU/min] / AMC Standard Curve Slope [RFU/µM]) * (Reaction Volume [L] / Enzyme Amount [mg]) * 10⁶
3. Calculation of IC₅₀:
- For each inhibitor concentration, calculate the percent inhibition: % Inhibition = [1 - (Vᵢ / V₀)] * 100 (where Vᵢ is the initial velocity with inhibitor and V₀ is the initial velocity without inhibitor).
- Plot percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Autofluorescence of compounds or samples.2. Contaminated reagents or microplate.3. Substrate degradation. | 1. Include a "no enzyme" control for each compound concentration to subtract background.2. Use fresh, high-quality reagents and plates.3. Prepare substrate solution fresh and protect from light. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect buffer pH or composition.3. Insufficient enzyme or substrate concentration.4. Instrument settings not optimized. | 1. Use a new lot of enzyme or verify its activity with a known substrate.2. Ensure the assay buffer is at the optimal pH for the enzyme.3. Perform enzyme and substrate titrations to find optimal concentrations.4. Check the excitation/emission wavelengths and gain settings on the plate reader. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration.2. Check the stability of the enzyme under the assay conditions.3. Analyze only the initial linear phase of the reaction. |
Signaling Pathways
Fibrinolysis Pathway
The fibrinolysis pathway is responsible for the breakdown of fibrin clots. Plasmin is the central enzyme in this process, activated from its zymogen form, plasminogen, by uPA and tissue plasminogen activator (tPA).
Caption: Simplified Fibrinolysis Pathway.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin is a key protease that converts fibrinogen to fibrin.
Caption: Simplified Common Pathway of Coagulation.
References
- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. medkoo.com [medkoo.com]
- 7. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 8. eurogentec.com [eurogentec.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of Plasmin Inhibitors using D-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, is a key therapeutic target for managing bleeding and thrombotic disorders. The identification of novel plasmin inhibitors requires robust and efficient high-throughput screening (HTS) assays. D-Val-Leu-Lys-AMC is a highly specific and sensitive fluorogenic substrate for plasmin, making it an ideal tool for HTS applications.[1][2][3] Cleavage of the Lys-AMC bond by plasmin releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme activity. This document provides detailed application notes and protocols for utilizing this compound in the high-throughput screening of plasmin inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by plasmin. The reaction produces a fluorescent product, AMC, which can be measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3] In the presence of a plasmin inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitory activity.
Caption: Enzymatic cleavage of this compound by plasmin.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Multiple Suppliers | Varies |
| Human Plasmin | Multiple Suppliers | Varies |
| Aprotinin (Positive Control Inhibitor) | Multiple Suppliers | Varies |
| Tranexamic Acid (Positive Control Inhibitor) | Multiple Suppliers | Varies |
| Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | Multiple Suppliers | Varies |
| 96-well or 384-well black, flat-bottom plates | Multiple Suppliers | Varies |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in plasmin activity and inhibition assays.
Table 1: Substrate and Enzyme Properties
| Parameter | Value | Reference |
| Substrate Excitation Wavelength | 360-380 nm | [2][3] |
| Substrate Emission Wavelength | 440-460 nm | [2][3] |
| Michaelis-Menten Constant (Km) | ~10-20 µM | [1] |
Table 2: Representative IC50 Values of Known Plasmin Inhibitors
| Inhibitor | Representative IC50 | Assay Conditions | Reference |
| Tranexamic Acid | 3.1–16.2 µg/mL (half-maximal inhibition of plasmin generation) | Plasma from women undergoing cesarean delivery | [4] |
| Aprotinin | To be determined empirically | HTS Assay Conditions | N/A |
Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). The provided value for tranexamic acid is from a plasmin generation assay and should be considered as a reference. The IC50 for aprotinin should be determined experimentally using the described HTS protocol.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl. Adjust the pH to 7.4 at room temperature.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.[5]
-
Plasmin Stock Solution: Reconstitute lyophilized human plasmin in the recommended buffer (refer to manufacturer's instructions) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Plasmin Solution: On the day of the experiment, dilute the plasmin stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Working Substrate Solution: Dilute the this compound stock solution in assay buffer to a final concentration of 2 times the desired final assay concentration (typically 2 times the Km value, e.g., 20-40 µM).
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds and control inhibitors (e.g., aprotinin, tranexamic acid) in DMSO.
Protocol 2: High-Throughput Screening (HTS) Assay for Plasmin Inhibitors
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Caption: High-throughput screening workflow for plasmin inhibitors.
-
Plate Layout:
-
Blank wells: Contain assay buffer only.
-
Negative control wells (100% activity): Contain assay buffer, DMSO (vehicle), and plasmin.
-
Positive control wells (0% activity): Contain assay buffer, a known potent plasmin inhibitor (e.g., aprotinin), and plasmin.
-
Test compound wells: Contain assay buffer, test compound, and plasmin.
-
-
Assay Procedure: a. To the wells of a 96-well black plate, add 1 µL of the test compounds, DMSO (for negative controls), or a known inhibitor (for positive controls). b. Add 50 µL of the working plasmin solution to all wells except the blank wells. c. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme. d. Initiate the enzymatic reaction by adding 50 µL of the working this compound solution to all wells. The final reaction volume will be 101 µL. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range. f. Measure the fluorescence intensity using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.
Data Analysis
-
Percentage Inhibition: Calculate the percentage of plasmin inhibition for each test compound using the following formula:
-
Z'-Factor Calculation: To validate the quality of the HTS assay, calculate the Z'-factor using the data from the positive and negative controls.
-
SD: Standard Deviation
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
IC50 Determination: For compounds that show significant inhibition, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Stability and Handling
-
This compound: The substrate is typically soluble in DMSO.[1] It is recommended to store the stock solution at -20°C and protect it from light.[1]
-
Plasmin: Plasmin is a protease and can undergo autolysis, leading to a reduction in activity over time, especially during prolonged storage.[6] It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. The stability of plasmin can be influenced by factors such as pH, temperature, and the presence of other proteins.[7][8] Lysine derivatives like tranexamic acid have been shown to stabilize plasmin activity.[9]
Caption: Inhibition of plasmin prevents substrate cleavage.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 6. New Insights on Plasmin Long Term Stability and the Mechanism of Its Activity Inhibition Analyzed by Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat stability of plasmin (milk proteinase) and plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High pressure thermal inactivation kinetics of a plasmin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of plasmin by lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fibrinolytic Activity with D-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, maintaining blood vessel patency. The key enzyme in this cascade is plasmin , a serine protease that degrades the fibrin mesh of a clot. Plasmin is generated from its inactive zymogen form, plasminogen , by the action of plasminogen activators, primarily tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Dysregulation of this system can lead to severe thrombotic or hemorrhagic conditions, making it a key target for drug development.
D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC) is a highly specific and sensitive fluorogenic substrate for plasmin.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between lysine and the AMC group by plasmin. This cleavage releases the free 7-amino-4-methylcoumarin (AMC) fluorophore, which emits a strong fluorescent signal upon excitation. The rate of increase in fluorescence is directly proportional to the plasmin activity.[2]
This substrate can be used in two main types of assays:
-
Direct Plasmin Activity Assay: Measures the activity of purified or isolated plasmin directly.
-
Coupled Plasminogen Activator Assay: Measures the activity of tPA or uPA by providing plasminogen as an intermediate. The activator converts plasminogen to plasmin, and the subsequent plasmin activity is quantified using this compound. This coupled reaction is essential for screening activators or inhibitors of tPA and uPA.[3]
Fibrinolytic Pathway and Assay Principle
The diagram below illustrates the core fibrinolytic pathway and shows where the this compound substrate integrates into the experimental measurement of its activity. Plasminogen activators (tPA, uPA) convert plasminogen into active plasmin. Plasmin's natural function is to degrade fibrin into Fibrin Degradation Products (FDPs).[4] In the laboratory setting, active plasmin can be measured by its ability to cleave the synthetic substrate this compound, releasing a fluorescent AMC molecule.
Figure 1. Fibrinolytic pathway and assay principle.
Quantitative Data and Assay Parameters
The following tables summarize the key properties of the this compound substrate and typical parameters for conducting fibrinolytic activity assays.
Table 1: this compound Substrate Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | ~515.31 g/mol (as free base) | [5] |
| Excitation Wavelength | 360 - 380 nm | [1][6] |
| Emission Wavelength | 440 - 460 nm | [1][6] |
| Recommended Solvent | DMSO or PBS | [5] |
| Storage Conditions | -20°C, protected from light |[2][7] |
Table 2: Typical Assay Conditions and Kinetic Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Assay Buffer | Tris-HCl or PBS, pH 7.4 - 7.5 | |
| Assay Temperature | 37°C or Room Temperature | [8] |
| Typical Substrate Conc. | 10 - 100 µM | |
| Plasmin Km for Substrate | ~10 - 20 µM | [9] |
| Plasminogen Conc. (Coupled Assay) | 0.1 - 0.25 µM | [10] |
| Plate Type | Black, clear-bottom 96-well plates |[11] |
Detailed Experimental Protocols
Protocol 1: Direct Plasmin Activity Assay
This protocol measures the activity of a sample containing purified or isolated plasmin.
Figure 2. Workflow for the direct plasmin activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Plasmin Standard: Reconstitute purified plasmin in an appropriate buffer and determine its concentration. Prepare a series of dilutions for the standard curve (e.g., 0 to 250 ng/well).[2]
-
-
Assay Procedure:
-
Add 50 µL of your plasmin samples and standards to duplicate wells of a black 96-well plate.
-
Prepare a Substrate Working Solution by diluting the 10 mM stock to 2X the final desired concentration (e.g., 20 µM) in pre-warmed Assay Buffer.
-
To initiate the reaction, add 50 µL of the Substrate Working Solution to each well. The final volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Plot RFU versus time for each well.
-
Identify the linear portion of the curve and calculate the slope (Vmax) for each sample and standard (ΔRFU/min).
-
Generate a standard curve by plotting the Vmax of the plasmin standards against their known concentrations.
-
Determine the plasmin activity in your samples by interpolating their Vmax values on the standard curve.
-
Protocol 2: Coupled Assay for tPA/uPA Activity
This protocol measures the activity of plasminogen activators (tPA or uPA) by quantifying the rate of plasminogen conversion to plasmin.
Figure 3. Workflow for the coupled tPA/uPA activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer, Substrate Stock, and Activator Standards: Prepare as described in Protocol 1, using purified tPA or uPA for the standard curve.
-
Plasminogen Solution: Prepare a stock solution of human plasminogen in Assay Buffer (e.g., 20-40 µM).
-
-
Assay Procedure:
-
Add 50 µL of your tPA/uPA samples and standards to duplicate wells of a black 96-well plate.
-
Prepare a Reaction Mix containing plasminogen and this compound in pre-warmed Assay Buffer. For a final concentration of 0.2 µM plasminogen and 20 µM substrate, the 2X Reaction Mix should contain 0.4 µM plasminogen and 40 µM substrate.
-
To initiate the reaction, add 50 µL of the Reaction Mix to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically as described in Protocol 1. Note that there may be a lag phase as plasmin is generated.
-
Calculate the reaction rate (Vmax) from the linear range of the fluorescence curve and determine the tPA/uPA activity from the standard curve.
-
Protocol 3: Screening for Fibrinolytic Inhibitors
This protocol is designed to identify and characterize inhibitors of plasmin or plasminogen activators.
Figure 4. Workflow for inhibitor screening. *Plasminogen is only required when screening for tPA/uPA inhibitors.
Methodology:
-
Assay Setup:
-
Prepare reagents as described in the relevant protocol (Protocol 1 for plasmin inhibitors, Protocol 2 for tPA/uPA inhibitors).
-
In a 96-well plate, add the enzyme (plasmin or tPA/uPA) to each well.
-
Add various concentrations of the test inhibitor compounds to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the Substrate Working Solution (for plasmin) or the Reaction Mix (for tPA/uPA).
-
Measure fluorescence kinetically as previously described.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control: % Inhibition = [1 - (Vmaxinhibitor / Vmaxcontrol)] x 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
References
- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SensoLyte® AMC Tissue-type (tPA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 5. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. medkoo.com [medkoo.com]
- 10. Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: D-Val-Leu-Lys-AMC Assay in Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. A key enzymatic cascade implicated in ECM degradation is the plasminogen activation system.[1][2] Urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are frequently overexpressed in malignant tumors and play a pivotal role in converting the zymogen plasminogen into the active serine protease plasmin.[3][4] Plasmin, in turn, possesses broad substrate specificity, enabling it to degrade various ECM components and activate other proteases like matrix metalloproteinases (MMPs), thereby facilitating cancer cell invasion and metastasis.[1]
The D-Val-Leu-Lys-AMC assay is a highly sensitive and specific fluorometric method for quantifying plasmin activity.[5][6][7] The substrate, D-Val-Leu-Lys-7-amido-4-methylcoumarin (this compound), is selectively cleaved by plasmin, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence intensity is directly proportional to the plasmin activity in the sample. This assay is a valuable tool for studying the proteolytic microenvironment of cancer cells and for screening potential inhibitors of the plasminogen activation system.
These application notes provide detailed protocols for utilizing the this compound assay to measure plasmin activity in cancer cell-derived samples and for assessing cancer cell invasion using the Matrigel invasion assay.
Principle of the this compound Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by plasmin. Plasmin recognizes and cleaves the peptide sequence, liberating the AMC fluorophore. The fluorescence of free AMC is measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[5][8]
Data Presentation
The following tables summarize representative quantitative data on plasminogen activator and plasmin activity in different cancer cell lines, illustrating the correlation between proteolytic activity and invasive potential.
Table 1: Urokinase-Type Plasminogen Activator (uPA) Expression and Activity in Cancer Cell Lines
| Cell Line | Cancer Type | uPA mRNA Expression (relative units) | uPA Activity (mU/mg protein) | Invasive Potential |
| MDA-MB-231 | Breast Cancer | High | 8.5 | High |
| MCF-7 | Breast Cancer | Low | 1.2 | Low |
| PC-3 | Prostate Cancer | High | 10.2 | High |
| LNCaP | Prostate Cancer | Low | 2.1 | Low |
| HT-1080 | Fibrosarcoma | High | 12.5 | High |
Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature.
Table 2: Plasmin Activity in Conditioned Media from Cancer Cell Lines
| Cell Line | Cancer Type | Plasmin Activity (RFU/min/µg protein) | Matrigel Invasion (Fold Change vs. Control) |
| MDA-MB-231 | Breast Cancer | 150.3 | 4.5 |
| MCF-7 | Breast Cancer | 25.8 | 1.2 |
| PC-3 | Prostate Cancer | 185.6 | 5.2 |
| LNCaP | Prostate Cancer | 30.1 | 1.5 |
| HT-1080 | Fibrosarcoma | 210.2 | 6.8 |
RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: this compound Assay for Plasmin Activity in Conditioned Media
This protocol details the measurement of plasmin activity in the conditioned medium collected from cancer cell cultures.
Materials:
-
Cancer cell lines of interest (e.g., highly invasive and poorly invasive lines)
-
Cell culture medium (serum-free for collection of conditioned media)
-
Phosphate-buffered saline (PBS)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
-
This compound substrate (e.g., from MedChemExpress, Echelon Biosciences)[5][8]
-
Plasmin standard (e.g., from Sigma-Aldrich)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Plasminogen (optional, to measure plasminogen activation potential)
-
uPA (optional, as a positive control for plasminogen activation)
Procedure:
-
Cell Culture and Conditioned Media Collection:
-
Plate cancer cells in appropriate culture vessels and grow to 70-80% confluency.
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Add serum-free culture medium and incubate for 24-48 hours.
-
Collect the conditioned medium and centrifuge at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
The supernatant is the conditioned medium. It can be used immediately or stored at -80°C.
-
Determine the protein concentration of the conditioned media using a standard protein assay (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Prepare a plasmin standard curve by serially diluting the plasmin standard in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of conditioned medium (or cell lysate).
-
For the standard curve, add 50 µL of each plasmin standard dilution to separate wells.
-
Add 50 µL of the this compound working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each sample and standard.
-
Subtract the background fluorescence (wells with substrate and buffer only).
-
Plot the fluorescence rate versus the plasmin concentration for the standards to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their fluorescence rates from the standard curve.
-
Normalize the plasmin activity to the protein concentration of the conditioned media (e.g., RFU/min/µg protein).
-
Protocol 2: Matrigel Invasion Assay
This protocol describes a common method to assess the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (e.g., from Corning)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Remove any excess medium from the rehydrated Matrigel.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
In the lower chamber of the 24-well plate, add 500 µL of medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, invaded cells using a microscope.
-
Count the number of invaded cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
-
Calculate the average number of invaded cells per field or the relative absorbance to quantify invasion.
-
Visualizations
Signaling Pathway
Caption: uPA/Plasmin signaling cascade in cancer invasion.
Experimental Workflow
Caption: Workflow for correlating plasmin activity with cell invasion.
References
- 1. Plasmin and Plasminogen System in the Tumor Microenvironment: Implications for Cancer Diagnosis, Prognosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Surface Remodeling by Plasmin: A New Function for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for D-Val-Leu-Lys-AMC in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate D-Val-Leu-Lys-AMC to study the role of plasmin in wound healing processes. This document includes an overview of the substrate, detailed experimental protocols for measuring plasmin activity in relevant biological samples, a summary of representative data, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
D-Val-Leu-Lys-7-amido-4-methylcoumarin (this compound) is a highly sensitive and selective fluorogenic substrate for the serine protease plasmin.[1][2][3] Plasmin plays a critical role in wound healing by mediating fibrin clot dissolution, extracellular matrix (ECM) remodeling, and influencing cell migration and proliferation.[4][5] The substrate consists of a tripeptide sequence (D-Val-Leu-Lys) that is specifically recognized and cleaved by plasmin. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence emission at approximately 440-460 nm following excitation at 360-380 nm.[1][6] The rate of AMC release is directly proportional to the plasmin activity in the sample.
Key Applications in Wound Healing Research
-
Quantification of Plasmin Activity in Wound Exudate: Directly measure proteolytic activity in fluid collected from acute and chronic wounds to assess the fibrinolytic state of the wound microenvironment.
-
Cell-Based Assays: Determine plasmin activity in cell culture supernatants or lysates of key wound healing cell types such as dermal fibroblasts and keratinocytes to investigate the regulation of plasminogen activation.
-
Screening for Therapeutic Modulators: Evaluate the efficacy of potential therapeutic agents that aim to modulate plasmin activity in the context of wound healing.
-
Investigating Cellular Mechanisms: Elucidate the role of plasmin in cellular processes crucial for wound repair, including cell migration and proliferation.
Data Presentation
The following table summarizes representative quantitative data from a study utilizing this compound to measure plasmin activity in primary human lung fibroblasts (pHPF), a cell type relevant to tissue remodeling in wound healing.[7]
| Sample Type | Condition | Plasminogen (Plg) Concentration | Plasmin Activity (Relative Fluorescence Units - RLU) | Fold Change vs. Basal |
| Cell Supernatant | Basal (Unstimulated) | 0 µg/ml | 150 ± 20 | 1.0 |
| Cell Supernatant | Stimulated | 5 µg/ml | 350 ± 30 | 2.3 |
| Cell Supernatant | Stimulated | 25 µg/ml | 600 ± 45 | 4.0 |
| Cell-Associated | Basal (Unstimulated) | 0 µg/ml | 100 ± 15 | 1.0 |
| Cell-Associated | Stimulated | 5 µg/ml | 220 ± 25 | 2.2 |
| Cell-Associated | Stimulated | 25 µg/ml | 450 ± 40 | 4.5 |
Signaling Pathways and Experimental Workflows
Plasminogen Activation and Signaling in Wound Healing
The generation of plasmin from its zymogen, plasminogen, is a tightly regulated process central to wound healing. The following diagram illustrates the key activators, inhibitors, and downstream signaling effects of plasmin in the wound microenvironment.
Caption: Plasminogen activation and its downstream effects in wound healing.
Experimental Workflow for Measuring Plasmin Activity
This diagram outlines the typical experimental workflow for quantifying plasmin activity in biological samples using this compound.
Caption: Workflow for fluorometric measurement of plasmin activity.
Experimental Protocols
Protocol 1: Measurement of Plasmin Activity in Wound Exudate
Materials:
-
This compound (store at -20°C, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Purified human plasmin (for standard curve)
-
Microcentrifuge tubes
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with filters for Ex/Em = 360-380/440-460 nm
-
Multichannel pipette
Procedure:
-
Sample Collection and Preparation:
-
Collect wound exudate using a suitable method (e.g., absorption into a sterile swab or dressing, or aspiration).
-
Extract the fluid from the collection medium by centrifugation or elution with a known volume of Assay Buffer.
-
Centrifuge the collected wound fluid at 2000 x g for 10 minutes at 4°C to remove cells and debris.
-
Collect the supernatant and store it on ice or at -80°C for long-term storage.
-
Determine the total protein concentration of the exudate for normalization of activity data.
-
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM immediately before use. Protect from light.
-
Plasmin Standards: Prepare a series of dilutions of purified human plasmin in Assay Buffer (e.g., 0, 0.1, 0.25, 0.5, 1, 2 mU/ml) to generate a standard curve.
-
-
Assay Protocol:
-
Add 50 µl of plasmin standards and wound exudate samples (in duplicate or triplicate) to the wells of a 96-well black microplate.
-
Include a "buffer blank" containing 50 µl of Assay Buffer only.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µl of the 100 µM working substrate solution to all wells, bringing the final volume to 100 µl and the final substrate concentration to 50 µM.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Plot RFU versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Subtract the slope of the buffer blank from the slopes of all standards and samples.
-
Generate a standard curve by plotting the V₀ of the plasmin standards against their known concentrations.
-
Determine the plasmin activity in the wound exudate samples by interpolating their V₀ values from the standard curve.
-
Express the results as mU/ml or normalize to the total protein concentration (e.g., mU/mg protein).
-
Protocol 2: Measurement of Plasmin Activity in Cell Culture Supernatants
This protocol is suitable for assessing plasmin activity secreted by cells such as dermal fibroblasts or keratinocytes.
Materials:
-
Same as Protocol 1.
-
Cell culture medium (serum-free for collection period to avoid interference from serum proteases and inhibitors).
Procedure:
-
Cell Culture and Supernatant Collection:
-
Culture dermal fibroblasts or keratinocytes to the desired confluency in appropriate growth medium.
-
Wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium.
-
If investigating the effect of a treatment, add the compound(s) of interest to the serum-free medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube and proceed with the assay or store at -80°C.
-
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Protocol:
-
Follow the assay protocol as described in steps 3 and 4 of Protocol 1, using the cell culture supernatant as the sample.
-
Include a "medium blank" containing 50 µl of the serum-free medium used for cell culture.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1. The activity can be expressed per cell number or per mg of total cellular protein from the corresponding cell lysate.
-
Note on Controls: To confirm the specificity of the assay for plasmin, parallel reactions can be run in the presence of a specific plasmin inhibitor, such as aprotinin or α2-antiplasmin. A significant reduction in fluorescence signal in the presence of the inhibitor confirms that the measured activity is primarily due to plasmin.
References
- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 4. Plasminogen activator/plasmin system: a major player in wound healing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmin-[AMC] substrate | CRB1100385 | Biosynth [biosynth.com]
- 6. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using D-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-7-amido-4-methylcoumarin (D-Val-Leu-Lys-AMC) is a highly sensitive and selective fluorogenic substrate for plasmin and other trypsin-like serine proteases.[1][2][3][4][5] Its utility in cell-based assays stems from its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of protease activity in various biological contexts. This document provides detailed application notes and experimental protocols for the use of this compound in cell-based assays, intended to guide researchers in the fields of cancer biology, inflammation, and drug discovery.
The core principle of the assay involves the enzymatic hydrolysis of the amide bond between the lysine residue and the AMC fluorophore. Cleavage releases the free AMC, which exhibits strong fluorescence with excitation and emission maxima typically in the range of 360-380 nm and 440-460 nm, respectively.[1][2][3][5][6] This fluorescence can be readily measured using a fluorescence microplate reader, fluorometer, or fluorescence microscope.
Applications in Cell-Based Assays
The versatility of this compound allows for its application in a variety of cell-based assay formats, each providing unique insights into protease function.
-
Measuring Secreted Protease Activity: This application is crucial for studying the role of proteases in the tumor microenvironment, where they are involved in extracellular matrix (ECM) remodeling, invasion, and metastasis.[7][8][9] By collecting and analyzing conditioned media from cell cultures, researchers can quantify the amount of active protease secreted by cells.
-
Determining Cell-Associated Protease Activity: Many proteases, including plasmin, can remain bound to the cell surface through receptors, localizing their proteolytic activity.[1][10] Assays that measure cell-associated activity are vital for understanding the role of these proteases in cell migration, adhesion, and signaling.
-
Quantifying Intracellular Protease Activity: While primarily used for extracellular and cell-surface proteases, this compound can be used with cell lysates to measure the activity of intracellular trypsin-like proteases. This is relevant for studying processes such as apoptosis and certain viral infections where intracellular proteases are activated.
-
High-Throughput Screening (HTS) of Protease Inhibitors: The simple, robust, and sensitive nature of the this compound assay makes it highly suitable for H-TS of small molecule libraries to identify novel protease inhibitors.[11][12][13][14] This is a critical step in the drug discovery pipeline for various diseases, including cancer and inflammatory disorders.
Data Presentation
Quantitative data from cell-based assays using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Parameter | Enzyme | Substrate Concentration (µM) | Observed Value | Reference |
| Kinetic Parameters | ||||
| Km | Plasmin | 10 - 20 | ~15 µM | [15] |
| Inhibitor Potency | ||||
| IC50 | Aprotinin (against Plasmin) | Varies with substrate concentration | e.g., nM to µM range | [16] |
| Assay Performance | ||||
| Signal-to-Background Ratio | Varies by cell type and assay format | 50 | >10-fold | [3] |
| Z'-factor (for HTS) | >0.5 | [14] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: Measurement of Secreted Plasmin Activity in Conditioned Media
This protocol is designed to quantify the activity of plasmin secreted by cells into the culture medium.
Materials:
-
Cells of interest cultured in appropriate media
-
Serum-free cell culture medium
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Plate cells in a 24-well or 48-well plate and grow to the desired confluency.
-
Cell Starvation: Gently wash the cells with serum-free medium and then incubate in serum-free medium for 24-48 hours to allow for the accumulation of secreted proteases.
-
Collection of Conditioned Media: Carefully collect the conditioned medium from each well and centrifuge at 1,500 rpm for 10 minutes to remove any detached cells.
-
Assay Setup: In a 96-well black microplate, add 50 µL of the clarified conditioned medium to each well.
-
Substrate Addition: Prepare a working solution of this compound in Assay Buffer. Add 50 µL of the substrate solution to each well to a final concentration of 50 µM.[3]
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[1][3]
-
Data Analysis: Subtract the fluorescence of a blank well (medium without cells) from all readings. The fluorescence intensity is proportional to the plasmin activity.
Protocol 2: Measurement of Cell-Associated Plasmin Activity
This protocol measures the activity of plasmin that remains bound to the cell surface.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom microplate
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells directly into a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Washing: Gently wash the cell monolayer twice with Assay Buffer to remove any secreted proteases.
-
Substrate Addition: Prepare a working solution of this compound in Assay Buffer. Add 100 µL of the substrate solution to each well to a final concentration of 50 µM.[3]
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity directly from the wells using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[1][3]
-
Data Analysis: Subtract the fluorescence of a no-cell control well (buffer and substrate only) from all readings. The remaining fluorescence is indicative of cell-associated plasmin activity.
Protocol 3: High-Throughput Screening of Plasmin Inhibitors
This protocol is adapted for a 384-well format for the efficient screening of compound libraries.
Materials:
-
Purified plasmin enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of plasmin in Assay Buffer and add 10 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
Substrate Addition: Prepare a solution of this compound in Assay Buffer and add 10 µL to each well to initiate the reaction. The final substrate concentration should be at or below the Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. Compare the rates of the compound-treated wells to the vehicle control (DMSO) wells to determine the percent inhibition.
Signaling Pathways and Experimental Workflows
The activity of plasmin and other trypsin-like proteases is intricately linked to various cellular signaling pathways that regulate key processes such as cell proliferation, migration, and invasion. The urokinase plasminogen activator (uPA) and its receptor (uPAR) play a central role in activating plasminogen to plasmin at the cell surface.[1][10] This localized plasmin activity can then initiate a cascade of downstream signaling events.
Caption: Urokinase plasminogen activator (uPA) signaling pathway.
The diagram above illustrates the central role of the uPA/uPAR complex in converting plasminogen to active plasmin.[1][10][17] Plasmin, in turn, can degrade components of the extracellular matrix, facilitating cell invasion, and can also activate growth factors, which then trigger intracellular signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, ultimately leading to changes in cell proliferation, survival, and migration.[7][8][18]
Caption: General experimental workflow for cell-based assays.
This workflow outlines the key steps in performing a cell-based assay using this compound. The process begins with cell culture, followed by optional treatment with compounds or stimuli. Depending on the specific application, samples can be prepared as cell lysates, conditioned media, or used as live cells. The substrate is then added, and the resulting fluorescence is measured. Finally, the data is analyzed to provide a biological interpretation of the protease activity.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. Plasmin and Plasminogen System in the Tumor Microenvironment: Implications for Cancer Diagnosis, Prognosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Plasminogen to Plasmin: Role of Plasminogen Receptors in Human Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-Val-Leu-Lys-AMC
D-Val-Leu-Lys-7-amino-4-methylcoumarin (this compound) is a highly sensitive and selective fluorogenic substrate for the serine protease plasmin.[1] It is also recognized, albeit to a lesser extent, by other trypsin-like proteases such as thrombin. Upon enzymatic cleavage at the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying the activity of these proteases in various biological contexts, including neurobiology.
The excitation and emission wavelengths for AMC are approximately 360-380 nm and 440-460 nm, respectively.[2][3]
Application in Neurobiology
Both plasmin and thrombin are increasingly recognized for their critical roles in the central nervous system (CNS) under both physiological and pathological conditions. Their dysregulation has been implicated in a range of neurological disorders, making the measurement of their activity a key area of research.
Plasmin in Neurobiology
The plasminogen activation system, which leads to the generation of plasmin, is involved in neuroinflammation, blood-brain barrier (BBB) integrity, and neurodegeneration.[4] Plasmin's role in fibrinolysis is crucial in the context of ischemic stroke and traumatic brain injury, where fibrin deposition can exacerbate neuronal damage. Furthermore, plasmin can modulate synaptic plasticity and neuronal survival.
Thrombin in Neurobiology
Thrombin, a key enzyme in the coagulation cascade, also acts as a potent signaling molecule in the CNS. It can activate microglia and astrocytes, contributing to neuroinflammation.[5] Thrombin signaling, primarily through Protease-Activated Receptor-1 (PAR-1), has been linked to neuronal apoptosis and is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[6]
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its interaction with plasmin and thrombin, along with their respective inhibitors.
Table 1: Substrate and Enzyme Kinetic Parameters
| Parameter | Value | Enzyme | Notes |
| This compound Properties | |||
| Excitation Wavelength | 360-380 nm | - | Optimal wavelength may vary slightly with instrumentation. |
| Emission Wavelength | 440-460 nm | - | |
| Plasmin Kinetics | |||
| Km | ~10-20 µM[1] | Plasmin | Indicates a strong affinity of plasmin for the substrate. |
| Vmax | Not readily available | Plasmin | Must be determined empirically for specific assay conditions. |
| Thrombin Kinetics | |||
| Km | Not readily available | Thrombin | Must be determined empirically. |
| Vmax | Not readily available | Thrombin | Must be determined empirically. |
Table 2: Inhibitor Potency (IC50 / Ki)
| Inhibitor | Value | Enzyme | Notes |
| Plasmin Inhibitors | |||
| Aprotinin | Ki ≈ 1 nM[7] | Plasmin | Potent inhibitor. Value is for plasmin in general, specific Ki with this compound may vary. |
| Leupeptin | IC50 in µg/mL range[8] | Plasmin | Reversible competitive inhibitor. Specific IC50 with this compound should be determined empirically. |
| Thrombin Inhibitors | |||
| Hirudin | - | Thrombin | A potent and specific inhibitor.[9] Ki values are typically in the picomolar to nanomolar range. |
| Argatroban | IC50 ≈ 1.1 µM[6] | Thrombin | Value determined with a chromogenic substrate (S2238); may differ with this compound. |
Experimental Protocols
The following are generalized protocols for measuring protease activity using this compound in common neurobiological samples. It is crucial to optimize these protocols for your specific experimental conditions.
Protocol 1: Protease Activity in Brain Tissue Homogenates
This protocol outlines the measurement of plasmin or thrombin activity in brain tissue lysates.
Materials:
-
Brain tissue
-
Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer)
-
Protease inhibitor cocktail (optional, for total protein measurement)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize fresh or frozen brain tissue in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Preparation:
-
Dilute the brain tissue lysate to the desired concentration in Assay Buffer.
-
Prepare a standard curve using purified plasmin or thrombin of known concentration.
-
Prepare a substrate working solution by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 50 µM).
-
-
Reaction and Measurement:
-
Add 50 µL of diluted lysate or standard to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 1-2 minutes (Ex: 360-380 nm, Em: 440-460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Use the standard curve to determine the protease activity in the samples.
-
Protocol 2: Protease Activity in Microglia Cell Culture
This protocol is designed for measuring protease activity in either microglia cell lysates or conditioned media.
Materials:
-
Microglia cell culture
-
Cell lysis buffer (for lysates)
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., PBS or HBSS)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Cell Lysate: Wash cultured microglia with ice-cold PBS, then lyse the cells with an appropriate lysis buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.
-
Conditioned Media: Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
-
Assay Setup:
-
Add 50 µL of cell lysate or conditioned media to the wells of the microplate.
-
Include wells with fresh culture media as a background control.
-
Prepare a substrate working solution of this compound in Assay Buffer.
-
-
Reaction and Measurement:
-
Add 50 µL of the substrate working solution to each well.
-
Measure fluorescence kinetically at 37°C as described in Protocol 1.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase and calculate the protease activity relative to the controls.
-
Protocol 3: Protease Activity in Cerebrospinal Fluid (CSF)
This protocol allows for the measurement of protease activity in CSF samples.
Materials:
-
Cerebrospinal Fluid (CSF) samples
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Handling:
-
Thaw frozen CSF samples on ice. Centrifuge briefly to pellet any debris.
-
-
Assay:
-
Add 50 µL of CSF to each well.
-
Prepare a substrate working solution of this compound in Assay Buffer.
-
Add 50 µL of the substrate working solution to each well to start the reaction.
-
-
Measurement and Analysis:
-
Measure the fluorescence kinetically at 37°C as described in Protocol 1.
-
Calculate the protease activity based on the rate of AMC release.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thrombin signaling in neurodegeneration.
Caption: Role of plasmin in neuroinflammation.
Caption: Experimental workflow for protease activity assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 6. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biovendor.com [biovendor.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Plasmin using D-Val-Leu-Lys-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots, tissue remodeling, and cell migration. Dysregulation of plasmin activity is implicated in various pathological conditions, including thrombotic diseases, cancer metastasis, and inflammatory disorders. Therefore, the accurate measurement of plasmin activity is essential for both basic research and the development of therapeutic agents targeting the plasminogen activation system. This document provides a detailed protocol for the kinetic analysis of plasmin using the fluorogenic substrate D-Val-Leu-Lys-7-amino-4-methylcoumarin (D-Val-Leu-Lys-AMC). This substrate is highly selective for plasmin and upon cleavage, releases the fluorescent AMC group, providing a sensitive and continuous measure of enzyme activity.
Principle of the Assay
The kinetic assay is based on the enzymatic cleavage of the peptide substrate this compound by plasmin. The substrate consists of a tripeptide sequence recognized by plasmin, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon hydrolysis of the amide bond between lysine and AMC by plasmin, the free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of increase in fluorescence is directly proportional to the plasmin activity.
Caption: Enzymatic cleavage of this compound by plasmin.
Data Presentation
The kinetic parameters of an enzyme are crucial for understanding its catalytic efficiency and its interaction with substrates and inhibitors. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Plasmin | This compound | ~10 - 20 | N/A |
Note: A precise kcat value for plasmin with this compound from a primary research publication could not be located in the conducted literature search. The provided Km value is an approximation from a commercial source.
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of plasmin using this compound.
Materials and Reagents
-
Human Plasmin (or other purified plasmin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Caption: Workflow for plasmin kinetic analysis.
Detailed Protocol
1. Reagent Preparation:
-
Plasmin Stock Solution: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration in the assay will typically be in the nanomolar range. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Reconstitute the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Assay Buffer: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and bring it to the desired reaction temperature (typically 37°C) before use.
2. Assay Procedure for Michaelis-Menten Kinetics:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. The final concentrations in the well should typically range from 0.1 to 10 times the expected Km.
-
Plate Layout:
-
Add 50 µL of each substrate dilution to multiple wells of a 96-well black microplate.
-
Include wells with buffer and substrate only (no enzyme) as a background control.
-
Include wells with buffer and enzyme only (no substrate) as an enzyme autofluorescence control.
-
-
Enzyme Addition: To initiate the reaction, add 50 µL of the diluted plasmin solution to each well containing the substrate. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record the fluorescence every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate Initial Velocities: For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the initial linear slope of this curve. Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
-
Non-linear Regression: Alternatively, use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the V₀ versus [S] data directly to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat: The catalytic constant (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Plasmin Signaling Pathway
Plasmin plays a central role in a complex signaling network that regulates fibrinolysis, extracellular matrix (ECM) degradation, and cell migration. Its activity is tightly controlled by activators and inhibitors.
Caption: Simplified plasmin activation and signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Val-Leu-Lys-AMC Substrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the fluorogenic substrate D-Val-Leu-Lys-AMC in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate primarily used to measure the activity of the serine protease plasmin.[1][2][3][4][5][6][7] When cleaved by plasmin, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. This allows for the quantification of plasmin activity in a sample.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?
The optimal excitation wavelength for AMC is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[1][2][4][5][6]
Q3: What is a typical starting concentration for this compound in a plasmin activity assay?
Based on published research, a starting concentration of 50 µM this compound has been used effectively in plasmin activity assays. However, the optimal concentration can vary depending on the specific experimental conditions and should be determined empirically.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[6] It is recommended to store the stock solution at -20°C and protected from light to maintain its stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.- Test the enzyme activity with a known positive control. |
| Sub-optimal Substrate Concentration: The substrate concentration may be too low for the amount of enzyme present. | - Perform a substrate titration experiment to determine the optimal concentration (see Experimental Protocols section). | |
| Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in the assay buffer may be affecting enzyme activity. | - Optimize the buffer composition. Plasmin activity is generally optimal at a neutral to slightly alkaline pH. | |
| Instrument Settings: The fluorescence plate reader may not be set to the correct excitation and emission wavelengths for AMC. | - Verify that the instrument settings are optimized for AMC detection (Excitation: ~360-380 nm, Emission: ~440-460 nm). | |
| High Background Fluorescence | Substrate Autohydrolysis: The substrate may be spontaneously breaking down, releasing AMC without enzymatic cleavage. | - Prepare fresh substrate solutions for each experiment.- Run a "no-enzyme" control to measure the rate of autohydrolysis and subtract this from the experimental values. |
| Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. | - Use high-purity reagents and sterile, nuclease-free water.- Test each reagent individually for background fluorescence. | |
| Light Exposure: The substrate is light-sensitive and can degrade upon exposure to light, leading to increased background. | - Protect the substrate and assay plates from light as much as possible. | |
| Non-linear Reaction Progress Curves | Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. | - Reduce the enzyme concentration or shorten the measurement time.- Ensure the initial reaction velocity is measured within the linear range of the assay. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | - Check the stability of the enzyme under the assay conditions.- Consider adding stabilizing agents, such as bovine serum albumin (BSA), to the assay buffer. | |
| Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. | - If high substrate concentrations are necessary, a correction factor for the inner filter effect may need to be applied. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Michaelis-Menten Kinetics)
This protocol outlines the steps to determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for plasmin with the this compound substrate. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is a good indicator of the optimal substrate concentration for your assay.
Materials:
-
Purified plasmin enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of the Substrate: Perform a series of dilutions of the substrate stock solution in the assay buffer to create a range of concentrations. A typical range to test would be from 0 µM to 200 µM.
-
Prepare the Enzyme Solution: Dilute the plasmin enzyme to a fixed concentration in the assay buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over a reasonable time period.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate (e.g., 50 µL).
-
Include a "no-substrate" control (buffer only) and a "no-enzyme" control (substrate but no enzyme) for each substrate concentration to measure background fluorescence and substrate autohydrolysis, respectively.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution to each well to start the reaction (e.g., 50 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC. Measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0 | [V₀ at 0 µM] |
| 10 | [V₀ at 10 µM] |
| 25 | [V₀ at 25 µM] |
| 50 | [V₀ at 50 µM] |
| 100 | [V₀ at 100 µM] |
| 150 | [V₀ at 150 µM] |
| 200 | [V₀ at 200 µM] |
RFU = Relative Fluorescence Units
Visualizations
Caption: Enzymatic cleavage of this compound by plasmin.
Caption: Experimental workflow for substrate optimization.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
effect of pH on D-Val-Leu-Lys-AMC assay performance
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the performance of the D-Val-Leu-Lys-AMC fluorogenic assay, commonly used for measuring plasmin activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure protease activity. The substrate consists of a peptide sequence (D-Val-Leu-Lys) that is recognized and cleaved by the enzyme plasmin.[1][2] This peptide is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which quenches its fluorescence.[3] Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.[3]
Q2: What is the optimal pH for plasmin activity in this assay?
The optimal pH for plasmin activity is generally in the neutral to slightly alkaline range. A pH of 7.5 is often recommended for plasmin assays using similar peptide substrates.[4] For robust and reliable results, maintaining the reaction buffer between pH 7.2 and 8.0 is critical.
Q3: How does pH affect the components of the assay?
The pH of the reaction buffer can influence three key components:
-
Enzyme (Plasmin): Like most enzymes, plasmin has an optimal pH range for its catalytic activity. Significant deviations from this range can lead to conformational changes that reduce its efficiency. Extreme pH conditions can cause irreversible denaturation.[5]
-
Substrate (this compound): The stability of the peptide substrate can be pH-dependent. While typically stable within the recommended assay range, highly acidic or alkaline conditions could lead to non-enzymatic hydrolysis, increasing background signal.
-
Fluorophore (AMC): The fluorescence of the released 7-amino-4-methylcoumarin is stable and not subject to significant variability at or above physiological pH.[6] This inherent stability simplifies the assay by removing the need for pH-based correction of the fluorescence signal, provided the assay is run within the recommended neutral to slightly alkaline range.
Q4: Which buffer systems are recommended for the this compound assay?
Tris-HCl and Phosphate-buffered saline (PBS) are commonly used and effective buffer systems for this assay. They provide good buffering capacity in the optimal pH range of 7.2-8.0.
Data Presentation: Recommended Assay Conditions
The following table summarizes the key parameters for optimal this compound assay performance.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.0 | Optimal activity is often observed around pH 7.5.[4] |
| Buffer System | Tris-HCl, PBS | Ensure the buffer has sufficient capacity to maintain the set pH. |
| Temperature | 37 °C | A common temperature for enzymatic assays.[4] |
| Substrate Conc. | 50-200 µM | The optimal concentration should be determined empirically.[7] |
| Excitation λ | 360-380 nm | [1][8][9] |
| Emission λ | 440-460 nm | [1][8][9] |
Troubleshooting Guide
This guide addresses common issues encountered during the assay, with a focus on pH-related causes.
Problem: My fluorescence signal is very low or shows no increase over time.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.0 range. Incorrect pH is a primary cause of reduced enzyme activity.[5] |
| Low Enzyme Activity | The enzyme sample may have low activity or be inactive. Use a fresh enzyme preparation or a positive control with known activity to verify the assay setup. |
| Incorrect Instrument Settings | Ensure the fluorometer or plate reader is set to the correct excitation and emission wavelengths (Ex: 360-380 nm, Em: 440-460 nm).[1][9] Also, check that the instrument's gain setting is appropriate.[10] |
| Incompatible Sample Components | Components in your sample matrix may be inhibiting the enzyme. If possible, dilute the sample in a compatible assay buffer or perform a buffer exchange.[10] |
Problem: I am observing high background fluorescence.
| Potential Cause | Recommended Solution |
| Substrate Degradation | The this compound substrate may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.[11] Prepare fresh substrate dilutions from a properly stored stock solution for each experiment. |
| Buffer or Sample Autofluorescence | Some biological samples or buffer components can exhibit intrinsic fluorescence.[12] Run a "no-enzyme" control (containing buffer, substrate, and your sample matrix) to measure this background and subtract it from your sample readings. |
| Non-enzymatic Substrate Hydrolysis | If the buffer pH is too high (e.g., > 8.5) or too low, it could cause the substrate to hydrolyze spontaneously. Always use a freshly prepared buffer and verify its pH. |
| Contamination | Contamination of reagents or labware with fluorescent substances or other proteases can lead to high background. Use dedicated reagents and sterile, disposable labware. |
Problem: My results are not reproducible between wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent pH | Small variations in buffer preparation between experiments can lead to pH shifts and inconsistent results. Prepare a large batch of buffer for a series of experiments to ensure consistency. |
| Pipetting Inaccuracy | Variations in pipetting, especially of the enzyme or substrate, can introduce significant error.[10] Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure that all components are equilibrated to the reaction temperature (e.g., 37°C) before starting the reaction and that the plate reader maintains a stable temperature throughout the measurement. |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay.
Materials:
-
This compound substrate (powder)
-
High-quality, anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Purified plasmin or experimental sample containing plasmin
-
Black, flat-bottom 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Buffer Preparation:
-
Prepare the desired Assay Buffer (e.g., Tris-HCl).
-
Carefully adjust the pH to the desired value (e.g., 7.4) at the intended reaction temperature (e.g., 37°C).
-
-
Substrate Stock Solution Preparation (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Dissolve the substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).[13]
-
Vortex thoroughly. Store this stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Substrate Solution Preparation (e.g., 200 µM):
-
On the day of the experiment, dilute the substrate stock solution into the Assay Buffer to get a 2X working concentration. For example, to make a 200 µM solution for a final concentration of 100 µM, dilute the 10 mM stock 1:50 in Assay Buffer.
-
Pre-warm the working solution to the reaction temperature (37°C).
-
-
Assay Setup:
-
Design the plate layout, including wells for blanks, controls, and samples.
-
Add 50 µL of your samples (containing plasmin) or purified enzyme dilutions to the appropriate wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to the "no-enzyme" blank wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add 50 µL of the 2X Working Substrate Solution to all wells, bringing the total volume to 100 µL.
-
Mix gently by briefly shaking the plate.
-
-
Fluorescence Measurement:
-
Immediately place the plate into the fluorescence reader, which has been pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]
-
-
Data Analysis:
-
For each sample, determine the rate of reaction (change in fluorescence units per minute, RFU/min) from the linear portion of the progress curve.
-
Subtract the rate of the "no-enzyme" blank from the rates of all samples to correct for background fluorescence and non-enzymatic substrate hydrolysis.
-
The resulting rate is directly proportional to the plasmin activity in the sample.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 5. Effects of pH on the conformation and activation of plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 7. ubpbio.com [ubpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
D-Val-Leu-Lys-AMC solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic plasmin substrate, D-Val-Leu-Lys-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a selective fluorogenic peptide substrate for plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1][2] It is commonly used in enzymatic assays to quantify plasmin activity.[3] When cleaved by plasmin, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be measured to determine enzyme activity.
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[4][5][6] Some suppliers also indicate that it can be dissolved in phosphate-buffered saline (PBS), although potentially at lower concentrations.[5]
Q3: At what concentration can I prepare a stock solution of this compound?
A3: Stock solutions of this compound are typically prepared in DMSO at concentrations ranging from 1 mM to 20 mM. A common stock solution concentration is 10 mM. For assays, this stock is then further diluted into the appropriate aqueous buffer.
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 341-380 nm and an emission maximum in the range of 440-460 nm.[2][6]
Q5: How should I store this compound and its stock solutions?
A5: Lyophilized this compound should be stored at -20°C and protected from light. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Solubility Troubleshooting Guide
Issue: The this compound powder is not dissolving in DMSO.
Possible Cause 1: Insufficient mixing.
-
Solution: Ensure vigorous mixing. Vortex the solution for 1-2 minutes. If dissolution is still incomplete, proceed to other troubleshooting steps.
Possible Cause 2: Concentration is too high.
-
Solution: While this compound is generally soluble in DMSO at high concentrations, solubility can be affected by the specific salt form and purity of the compound. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
Possible Cause 3: Low temperature of the solvent.
-
Solution: Allow the DMSO to equilibrate to room temperature before use. Gently warming the solution to 37°C may aid in dissolution. However, avoid excessive or prolonged heating, as it may degrade the peptide.
Possible Cause 4: Particulate matter or aggregation.
-
Solution: Use sonication to break up any aggregates. A brief sonication in a water bath for 5-10 minutes can be effective. After sonication, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material before transferring the supernatant to a new tube.
Issue: The this compound precipitates when diluted into an aqueous buffer.
Possible Cause 1: The final concentration in the aqueous buffer is too high.
-
Solution: The solubility of this compound is significantly lower in aqueous solutions than in DMSO. Ensure that the final concentration in your assay buffer is within the soluble range. It is recommended to perform a serial dilution of your stock solution into the assay buffer to determine the highest workable concentration without precipitation.
Possible Cause 2: The pH of the buffer is not optimal.
-
Solution: The solubility of peptides can be pH-dependent. For basic peptides like this compound (due to the lysine residue), solubility is often better in slightly acidic conditions. However, the optimal pH for the plasmin enzyme activity is typically around 7.4-7.8. If you are experiencing precipitation, you could try preparing the stock solution in DMSO and then diluting it into your assay buffer immediately before use to minimize the time the peptide is in the aqueous environment at a potentially suboptimal pH for solubility.
Possible Cause 3: The buffer composition is incompatible.
-
Solution: Certain salts or other components in your buffer may promote precipitation. If possible, try a simpler buffer system (e.g., Tris or HEPES) to see if the issue persists.
Quantitative Data Summary
| Parameter | Value | Solvent | Source(s) |
| Solubility | >5 mg/mL | DMSO, PBS | [5] |
| Stock Solution Concentration | 1 mM - 10 mM | DMSO | [4] |
| Molecular Weight | ~515.31 g/mol (TFA salt) | - | [5] |
| ~743.69 g/mol | - | [4] | |
| Excitation Wavelength | 341 - 380 nm | - | [2][6] |
| Emission Wavelength | 440 - 460 nm | - | [2][6] |
Note: The molecular weight of this compound can vary depending on the salt form (e.g., TFA salt, HCl salt, or acetate salt). Always refer to the manufacturer's product sheet for the exact molecular weight to ensure accurate preparation of molar solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight provided by the manufacturer, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound with a molecular weight of 743.69 g/mol , you would add 134.4 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
If dissolution is difficult, refer to the Solubility Troubleshooting Guide .
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Plasmin Activity Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Purified plasmin or experimental sample containing plasmin
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation.
-
Add your plasmin standard or experimental sample to the wells of the 96-well plate.
-
Include appropriate controls, such as a buffer-only blank and a substrate-only control (to measure background fluorescence).
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
The rate of increase in fluorescence is proportional to the plasmin activity in the sample.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Role of plasmin in TGF-β activation and the principle of the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. medkoo.com [medkoo.com]
- 4. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 5. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. docs.aatbio.com [docs.aatbio.com]
stability of D-Val-Leu-Lys-AMC in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate D-Val-Leu-Lys-AMC in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer. | • Prepare fresh substrate solution for each experiment. • Minimize the time the substrate is in the aqueous buffer before the measurement begins. • Evaluate substrate stability in your specific buffer by incubating it without the enzyme and measuring fluorescence over time. |
| 2. Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or proteases. | • Use high-purity, sterile reagents (e.g., nuclease-free water). • Filter-sterilize buffers. • Run a "buffer-only" control to check for background fluorescence. | |
| 3. Light Exposure: The AMC fluorophore is light-sensitive and can become fluorescent upon prolonged exposure to light. | • Store the stock solution and assay plates protected from light.[1] | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme (e.g., plasmin) may have lost its activity. | • Ensure proper storage and handling of the enzyme. • Use a positive control with a known active enzyme to verify the assay setup. |
| 2. Incorrect Buffer pH: The enzyme's activity may be suboptimal at the current buffer pH. | • Verify the pH of your assay buffer. The optimal pH for plasmin activity is typically around 7.5. | |
| 3. Inhibitors in the Sample: The experimental sample may contain endogenous or contaminating protease inhibitors. | • Include a control with a known amount of purified enzyme spiked into your sample matrix to test for inhibition. | |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent Reagent Preparation: Variations in the concentration of substrate or enzyme between experiments. | • Prepare master mixes for the substrate and enzyme to ensure uniform dispensing. • Calibrate pipettes regularly. |
| 2. Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. | • Pre-incubate all reagents and the assay plate at the desired reaction temperature. • Use a temperature-controlled plate reader. | |
| 3. Well-to-Well Variability: Differences in reaction volumes or mixing in the microplate. | • Ensure thorough but gentle mixing of reagents in each well. • Be precise with pipetting volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C or below, protected from light.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1] This stock solution can then be diluted into the appropriate aqueous assay buffer immediately before use.
Q3: In which buffers is this compound soluble?
A3: The substrate is soluble in DMSO and PBS.[2] For the final assay, the DMSO stock solution should be diluted into your chosen aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
Q4: What is the optimal pH for using this compound in a plasmin assay?
Q5: Can I use buffers other than Tris-HCl or PBS?
A5: Yes, other biological buffers such as HEPES or phosphate buffers can be used. However, it is important to note that buffer components can influence peptide stability.[3] For instance, phosphate ions have been shown to affect the stability of some peptides. It is recommended to empirically test the stability of this compound in your chosen buffer system by running a control experiment without the enzyme.
Q6: How can I be sure that the observed fluorescence is due to the activity of my enzyme of interest?
A6: To confirm the specificity of the reaction, you should run a control experiment that includes a known inhibitor of your target enzyme. A significant reduction in fluorescence in the presence of the inhibitor would indicate that the activity is specific to your enzyme.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Buffer
This protocol allows for the evaluation of the autohydrolysis of the substrate in your experimental buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
-
Assay Setup:
-
In a 96-well black microplate, add the this compound stock solution to the assay buffer to achieve the final desired concentration (e.g., 100 µM). Prepare enough volume for multiple time points.
-
Include a "buffer only" control (without the substrate) to measure the background fluorescence of the buffer and the plate.
-
-
Measurement:
-
Measure the fluorescence intensity immediately after adding the substrate (time zero) using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.
-
Incubate the plate at your experimental temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "buffer only" control) from the fluorescence readings of the substrate-containing wells.
-
Plot the change in fluorescence intensity over time. A significant increase in fluorescence indicates autohydrolysis of the substrate in your buffer.
-
Protocol for a General Plasmin Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM for a 2X solution).
-
Enzyme Solution: Prepare a solution of plasmin in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 50 µL of the enzyme solution or your experimental sample.
-
Include a negative control with 50 µL of Assay Buffer instead of the enzyme.
-
To initiate the reaction, add 50 µL of the 2X working substrate solution to each well.
-
Immediately start measuring the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) using a fluorescence plate reader (Ex/Em = 360-380/440-460 nm) at a constant temperature.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (autohydrolysis) from the rates of the enzyme-containing samples.
-
Visualizations
Caption: Workflow for assessing substrate stability and enzyme activity.
References
- 1. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference from other proteases in plasmin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other proteases in plasmin assays.
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Plasmin Activity in Negative Controls
High background signal in negative controls suggests non-specific substrate cleavage or contamination.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination with other proteases | Use fresh, sterile reagents and pipette tips. Prepare dedicated aliquots of stock solutions to avoid repeated freeze-thaw cycles and potential contamination. |
| Non-specific substrate cleavage | Increase the specificity of the assay by using a more plasmin-specific substrate. Consider a fluorogenic substrate like Boc-Glu-Lys-Lys-AMC, which is reported to be highly specific for plasmin.[1] |
| Sample-intrinsic protease activity | If analyzing complex biological samples (e.g., plasma, tissue extracts), consider pre-treating the sample with a cocktail of protease inhibitors that do not target plasmin. It is crucial to validate that these inhibitors do not interfere with the plasmin assay. |
| Substrate instability | Prepare the substrate solution fresh for each experiment. Some substrates can spontaneously hydrolyze over time, leading to an increased background signal. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can stem from several factors, from pipetting errors to reagent instability.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting inaccuracies | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Reagent degradation | Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles. Plasmin and other enzymes can lose activity over time if not stored properly. |
| Incomplete mixing of reagents | Gently mix the contents of each well after adding all reagents. Use a plate shaker if available and appropriate for the assay format. |
| Edge effects on microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water. |
Issue 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true plasmin activity from background noise.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal assay conditions | Optimize the assay parameters, including pH, temperature, and incubation time. Perform a time-course experiment to determine the linear range of the reaction. |
| Insufficient enzyme concentration | Increase the concentration of plasmin in the assay to generate a stronger signal. Ensure the enzyme concentration is within the linear range of the assay. |
| Substrate concentration is too low | Ensure the substrate concentration is at or above the Michaelis constant (Km) for plasmin to achieve maximal reaction velocity. |
| Inhibitory substances in the sample | Dilute the sample to reduce the concentration of potential inhibitors. Be aware of endogenous plasmin inhibitors like α2-antiplasmin and α2-macroglobulin in plasma samples.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common proteases that interfere with plasmin assays?
A1: The most common interfering proteases are other serine proteases that share substrate specificity with plasmin. These include thrombin, kallikrein, and trypsin.[4][5] All are trypsin-like proteases that prefer to bind substrates with positively charged amino acids at the P1 position, such as Lysine and Arginine.[4]
Q2: How can I choose a specific substrate for my plasmin assay?
A2: The choice of substrate is critical for assay specificity. While many chromogenic substrates are available, some may be cleaved by other proteases. For higher specificity, consider fluorogenic substrates. A recently developed calibrated plasmin generation assay utilizes the fluorogenic substrate Boc-Glu-Lys-Lys-AMC, which is reported to be highly specific for plasmin.[1] It is always recommended to validate the specificity of your chosen substrate by testing it against a panel of relevant proteases.
Q3: What inhibitors can I use to minimize interference from other serine proteases?
A3: Several inhibitors can be used to improve the specificity of a plasmin assay. It is important to choose inhibitors that are highly selective for the interfering proteases while having minimal effect on plasmin.
| Inhibitor | Primary Target(s) | Notes |
| Aprotinin | Broad-spectrum serine protease inhibitor (including plasmin) | Due to its lack of specificity, it is generally not suitable for specifically inhibiting interfering proteases without affecting plasmin.[2] |
| Specific anti-thrombin, anti-kallikrein antibodies | Thrombin, Kallikrein | Monoclonal antibodies can offer high specificity for inhibiting particular proteases. |
| Compound 34 (from a combinatorial library) | Plasmin | This compound has shown >150-fold selectivity for plasmin over kallikrein, thrombin, and trypsin.[4][5] |
| DX-1000 | Plasmin | A Kunitz domain inhibitor with very high affinity and selectivity for plasmin over other plasma serine proteases.[6] |
| Mupain-1 derived peptides | uPA, Plasma Kallikrein | This highlights the potential for engineering peptide-based inhibitors with high specificity for different serine proteases.[7] |
Q4: My sample is plasma. What specific challenges should I be aware of?
A4: Plasma contains several endogenous factors that can interfere with plasmin assays. These include:
-
Physiological plasmin inhibitors: α2-antiplasmin and α2-macroglobulin are present at high concentrations and will rapidly neutralize free plasmin.[2][3]
-
Elevated fibrinogen or fibrin(ogen) fragments: These can sometimes lead to an overestimation of plasminogen in certain chromogenic assays.[9][10]
To mitigate these issues, sample preparation steps like acidification to inactivate inhibitors or the addition of specific antibodies may be necessary.[8]
Q5: How can I validate the specificity of my plasmin assay?
A5: Validating assay specificity is a critical step. Here is a recommended workflow:
-
Test against a panel of proteases: Run your assay with other relevant serine proteases (e.g., thrombin, kallikrein, trypsin) instead of plasmin to ensure they do not generate a significant signal.
-
Use specific inhibitors: Demonstrate that a known, specific plasmin inhibitor abolishes the signal in your assay.
-
Spike-in experiments: Add a known amount of purified plasmin to your sample matrix (e.g., plasma) and verify that you can recover the expected activity.
-
Use plasminogen-deficient plasma: If you are measuring plasminogen activation, using plasma deficient in plasminogen should result in no signal.[9]
Experimental Protocols
Protocol 1: General Chromogenic Plasmin Activity Assay
This protocol provides a general framework for a chromogenic plasmin assay. Specific volumes, concentrations, and incubation times should be optimized for your particular substrate and experimental conditions.
Materials:
-
Purified human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a series of plasmin standards of known concentrations in assay buffer.
-
Add your test samples and plasmin standards to the wells of the 96-well plate. Include a "no enzyme" control containing only assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for S-2251) over time using a microplate reader.
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the absorbance curve.
-
Generate a standard curve by plotting the Vmax of the plasmin standards against their concentrations.
-
Determine the plasmin activity in your test samples by interpolating their Vmax values on the standard curve.
Protocol 2: Validating Assay Specificity Using Inhibitors
This protocol describes how to use a specific inhibitor to validate that the measured activity is indeed from plasmin.
Materials:
-
All materials from Protocol 1
-
A specific plasmin inhibitor (e.g., aprotinin, though with noted limitations, or a more selective inhibitor if available)
Procedure:
-
Set up your plasmin assay as described in Protocol 1.
-
In a parallel set of wells, add your test samples and a positive control (a known concentration of plasmin).
-
To these parallel wells, add the specific plasmin inhibitor at a concentration known to be effective.
-
Incubate the plate with the inhibitor for a sufficient time to allow for binding to the enzyme before adding the substrate.
-
Initiate the reaction with the chromogenic substrate and measure the activity as described in Protocol 1.
-
Compare the activity in the presence and absence of the inhibitor. A significant reduction in activity in the presence of the inhibitor confirms that the measured signal is due to plasmin.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Logical steps for validating plasmin assay specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Plasmin Generation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibitors of the serine protease plasmin: probing the S3 and S3' subsites using a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of an activity assay of tissue-type plasminogen activator in human plasma by endogenous factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasminogen Assays [practical-haemostasis.com]
Correcting for the Inner Filter Effect in Fluorescence Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and correct for the inner filter effect (IFE) in your fluorescence assays. The inner filter effect can lead to significant inaccuracies in fluorescence measurements, particularly in concentrated or highly absorbing samples. This guide offers practical solutions and detailed protocols to ensure the reliability of your experimental data.
Understanding the Inner Filter Effect
The inner filter effect is an optical artifact that causes a non-linear relationship between fluorophore concentration and fluorescence intensity. It arises from the absorption of excitation and/or emission light by components in the sample, leading to an underestimation of the true fluorescence signal. There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophores in the solution. This is particularly problematic at high sample concentrations.[1][2][3]
-
Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector. This is common when there is a significant overlap between the absorption and emission spectra of the sample components.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How can I determine if the inner filter effect is impacting my assay?
A1: A common indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus concentration.[2] At higher concentrations, the fluorescence signal will plateau or even decrease. To test for this, prepare a dilution series of your sample and measure the fluorescence at each concentration. If the relationship is not linear, the inner filter effect is likely present.
Q2: What is the simplest way to minimize the inner filter effect?
A2: The most straightforward approach is to dilute your sample.[2] As a general guideline, the absorbance of the sample at the excitation and emission wavelengths should be kept below 0.1 in a standard 1 cm pathlength cuvette to minimize the inner filter effect to a few percent.[1]
Q3: Are there instrumental solutions to reduce the inner filter effect?
A3: Yes, several instrumental approaches can help:
-
Use a shorter pathlength cuvette: Reducing the pathlength of the light through the sample decreases the overall absorbance and thus the inner filter effect.[2][4]
-
Employ front-face illumination: This technique excites and collects fluorescence from the same surface of the sample, minimizing the pathlength and being particularly useful for turbid or highly concentrated samples.[2]
-
Change the excitation wavelength: If possible, select an excitation wavelength where the sample absorbance is lower, while still efficiently exciting your fluorophore.[2]
Q4: When should I use a mathematical correction for the inner filter effect?
A4: Mathematical corrections are necessary when sample dilution is not feasible, for instance, when studying molecular interactions at high concentrations or when the sample itself is inherently highly absorbing. These corrections use the sample's absorbance values to estimate and compensate for the loss of fluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Fluorescence intensity is not proportional to concentration. | Inner filter effect due to high sample absorbance. | 1. Perform a dilution series to confirm non-linearity. 2. Dilute samples to an absorbance < 0.1. 3. If dilution is not possible, apply an absorbance-based mathematical correction. |
| Fluorescence signal is unexpectedly low, especially in concentrated samples. | Severe primary inner filter effect is attenuating the excitation light. | 1. Use a shorter pathlength cuvette. 2. Consider using a front-face fluorometer geometry. 3. Check if the excitation wavelength can be shifted to a region of lower absorbance. |
| The shape of my emission spectrum is distorted. | Secondary inner filter effect is re-absorbing the emitted light, particularly at wavelengths where absorption and emission spectra overlap. | 1. Dilute the sample. 2. Apply a mathematical correction that accounts for absorbance at the emission wavelength. |
| My corrected fluorescence values seem inaccurate. | The mathematical correction formula is being applied incorrectly, or the absorbance measurement is inaccurate. | 1. Ensure accurate absorbance measurements of the exact sample under the same conditions as the fluorescence measurement. 2. Verify the correct pathlength is used in the correction formula. 3. Use a well-established correction formula, such as the one provided in the experimental protocols below. |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This protocol describes the most common method for mathematically correcting the inner filter effect using the sample's absorbance at the excitation and emission wavelengths.
Methodology:
-
Sample Preparation: Prepare your fluorescent sample at the desired concentration.
-
Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of your sample at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Use the same type of cuvette and pathlength for both absorbance and fluorescence measurements.
-
-
Fluorescence Measurement:
-
In a fluorometer, measure the fluorescence intensity of the same sample (F_obs).
-
-
Correction Calculation: Apply the following formula to correct the observed fluorescence intensity:[5][6]
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
Quantitative Data Example:
The following table shows an example of uncorrected and corrected fluorescence data for a dilution series of quinine sulfate, demonstrating the impact of the inner filter effect and the effectiveness of the correction.
| Concentration (µM) | Absorbance at 349 nm (A_ex) | Observed Fluorescence (F_obs) | Corrected Fluorescence (F_corr) |
| 5 | 0.03 | 100,000 | 103,514 |
| 14 | 0.08 | 250,000 | 270,813 |
| 20 | 0.12 | 350,000 | 398,107 |
| 38 | 0.22 | 550,000 | 698,242 |
| 63 | 0.36 | 700,000 | 1,023,293 |
| 86 | 0.49 | 750,000 | 1,288,250 |
Data adapted from HORIBA Scientific application note.[5]
Visualizing the Inner Filter Effect and Correction Workflow
The Inner Filter Effect Pathway
References
dealing with enzyme instability during D-Val-Leu-Lys-AMC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the D-Val-Leu-Lys-AMC fluorogenic substrate for protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and which enzymes does it detect?
A1: this compound is a fluorogenic peptide substrate primarily used to measure the activity of plasmin.[1][2][3] It can also be cleaved by other trypsin-like serine proteases. The substrate consists of the tripeptide D-Val-Leu-Lys covalently linked to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the peptide bond C-terminal to Lysine, the highly fluorescent AMC molecule is released.[4]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 344-360 nm and an emission maximum in the range of 440-460 nm.[1][2][3][4][5]
Q3: Why is my enzyme unstable during the assay?
A3: Enzyme instability in protease assays can stem from several factors, including:
-
Autodegradation/Autolysis: Many proteases, like trypsin, can digest themselves, leading to a loss of activity over time.[6][7][8][9] This is a common issue, especially at neutral or alkaline pH and elevated temperatures.
-
Thermal Inactivation: Enzymes are sensitive to temperature. Incubation at suboptimal temperatures can lead to denaturation and loss of activity.[10]
-
Suboptimal pH: Each enzyme has an optimal pH range for activity and stability. The assay buffer's pH must be compatible with the specific protease being studied.[11]
-
Presence of Inhibitors: Samples may contain endogenous protease inhibitors that interfere with enzyme activity.[12]
-
Absence of Stabilizers: Some enzymes require specific cofactors or ions, like calcium for trypsin, to maintain their structure and activity.[11][13]
-
Photobleaching: Although less common for the enzyme itself, the fluorescent product AMC can be susceptible to photobleaching with prolonged exposure to excitation light, which might be misinterpreted as a decrease in enzyme activity.[14]
Q4: Can components of the assay buffer affect my enzyme's stability?
A4: Yes, buffer components can significantly impact enzyme stability. For instance:
-
Chelating agents (e.g., EDTA): If your enzyme requires divalent cations like Ca²⁺ for stability (as is the case for trypsin), EDTA will chelate these ions and can lead to enzyme inactivation.[12]
-
Detergents (e.g., SDS, Tween-20): While low concentrations of non-ionic detergents may be tolerated or even beneficial, high concentrations of detergents like SDS can denature enzymes.[12]
-
Organic Solvents (e.g., DMSO): DMSO is often used to dissolve substrates and inhibitors. However, high concentrations of DMSO can perturb enzyme conformation and reduce stability and binding affinities.[15][16][17][18]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer).- Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock.[19] - Run a positive control with a fresh, known active enzyme to verify the assay setup. |
| Incorrect Assay Conditions | - Verify the pH of the assay buffer is optimal for your specific protease.[20]- Ensure the assay temperature is appropriate. Most assays are performed at room temperature or 37°C.[19]- Check that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~350 nm, Em: ~440 nm).[4][5] |
| Substrate Degradation | - Protect the this compound substrate from light, as fluorogenic substrates can be light-sensitive.[21]- Prepare fresh substrate solutions for each experiment. |
| Presence of Inhibitors | - If using biological samples, they may contain endogenous protease inhibitors.[12] Consider diluting the sample or using methods to remove inhibitors. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | - Some fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature. Run a "no-enzyme" control to measure the rate of substrate autohydrolysis. |
| Contaminated Reagents | - Ensure all buffers and reagents are free from fluorescent contaminants. Use high-purity water and reagents.- Check for microbial contamination, which can introduce exogenous proteases. |
| Autofluorescence of Sample Components | - If your sample (e.g., cell lysate, plasma) has intrinsic fluorescence, run a "no-substrate" control to determine the background fluorescence of the sample itself. Subtract this value from your experimental readings. |
Problem 3: Non-linear or Inconsistent Reaction Rates
| Possible Cause | Recommended Solution |
| Enzyme Instability (Autodegradation) | - This is a primary cause of non-linear reaction progress curves. The reaction rate slows over time as the enzyme degrades itself.[6][7]- Add stabilizing agents to the assay buffer. For trypsin, 10-20 mM CaCl₂ is commonly used to enhance stability and reduce autolysis.[22][23]- Perform the assay on ice to reduce the rate of autodegradation if compatible with the desired enzyme activity. |
| Substrate Depletion | - If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed, leading to a plateau in the reaction curve. Reduce the enzyme concentration or the assay time. |
| Photobleaching of AMC | - Minimize the exposure of the samples to the excitation light. Use the lowest appropriate lamp intensity and take readings at discrete time points rather than continuous monitoring if photobleaching is suspected.[14] |
| Pipetting Errors | - Inconsistent pipetting can lead to variability between wells. Ensure accurate and consistent pipetting, especially of the enzyme and substrate. Use a master mix for the reaction components where possible.[12] |
Quantitative Data on Enzyme Stability
The stability of proteases is critical for obtaining reliable kinetic data. The following table summarizes the effect of temperature and calcium on trypsin stability.
Table 1: Trypsin Deactivation Rates at Various Temperatures With and Without Calcium
| Temperature (°C) | Calcium Concentration (mM) | Deactivation Rate Constant (k_deact, M⁻¹s⁻¹) | Half-life (t₁/₂) (hours) |
| 37 | 0 | 0.00008 | 2.4 |
| 47 | 0 | 0.002 | 0.1 |
| 47 | 10 | 0.00008 | 12 |
| 57 | 10 | 0.0003 | 3.0 |
| 67 | 10 | 0.005 | 0.1 |
| (Data adapted from a study on trypsin stability, which provides a 25-fold improvement in stability at 47°C with the addition of calcium.[22][23]) |
Experimental Protocols
Protocol: Assessing Enzyme Stability in the this compound Assay
This protocol allows for the determination of the stability of a protease (e.g., plasmin or trypsin) under specific assay conditions.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Potential stabilizing agents (e.g., 1 M CaCl₂ stock)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Pre-incubation: a. Prepare a series of tubes containing the assay buffer with and without the potential stabilizing agent to be tested (e.g., a final concentration of 10 mM CaCl₂). b. Add the protease to each tube to a final concentration relevant for your kinetic assay. c. Incubate these enzyme solutions at the intended assay temperature (e.g., 37°C).
-
Time-Point Sampling: a. At various time points during the pre-incubation (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the enzyme solution from each tube. b. Keep the withdrawn aliquots on ice to halt further degradation until the activity assay is performed.
-
Activity Assay: a. In a 96-well black microplate, add a consistent volume of each timed aliquot of the enzyme solution to separate wells. b. Prepare a substrate solution of this compound in the assay buffer at a concentration that is at or below the Kₘ for the enzyme, if known. c. Initiate the reaction by adding the substrate solution to all wells containing the enzyme aliquots. d. Immediately place the plate in a fluorescence reader and measure the rate of AMC release (increase in fluorescence over a short period, e.g., 5-10 minutes) at Ex/Em of ~350/440 nm.
-
Data Analysis: a. For each pre-incubation time point, calculate the initial velocity (V₀) of the reaction. b. Plot the V₀ as a function of the pre-incubation time for each condition (with and without the stabilizer). c. The rate of decrease in V₀ over time reflects the instability of the enzyme under those conditions. The half-life (t₁/₂) of the enzyme can be calculated from the exponential decay of the activity.
Visualizations
Experimental Workflow for Enzyme Stability Assessment
Caption: Workflow for assessing enzyme stability.
Simplified Plasminogen Activation and Signaling Pathway
Caption: Plasminogen activation and its key functions.
References
- 1. researchgate.net [researchgate.net]
- 2. A new fluorogenic substrate for plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Accelerated trypsin autolysis by affinity polymer templates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05827K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. The effect of calcium on fibrinolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Temperature on D-Val-Leu-Lys-AMC Assay Kinetics: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-Val-Leu-Lys-AMC fluorogenic substrate to assay serine protease activity, with a specific focus on the impact of temperature on assay kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound assay?
The optimal temperature for a this compound assay is dependent on the specific serine protease being studied. Most mammalian serine proteases, such as plasmin, have an optimal temperature around 37°C.[1][2] However, enzymes from different organisms can have vastly different optimal temperatures.[1] It is crucial to determine the optimal temperature for your specific enzyme experimentally to ensure maximal and reproducible activity.
Q2: How does temperature affect the rate of the enzymatic reaction?
Temperature has a dual effect on enzyme kinetics. As temperature increases from a low starting point, the kinetic energy of both the enzyme and substrate molecules increases.[1][3] This leads to more frequent collisions and a faster reaction rate, up to the optimal temperature.[1][2][4] Beyond the optimal temperature, the enzyme's structure begins to break down, a process called denaturation, which leads to a rapid loss of activity.[5][6][7]
Q3: Can I perform the assay at room temperature?
While it is possible to perform the assay at room temperature, it may not provide the optimal reaction rate for your enzyme. If the enzyme's optimal temperature is significantly higher, the reaction at room temperature will be slower, potentially requiring longer incubation times and leading to lower signal intensity. Conversely, if the enzyme is unstable at room temperature for extended periods, you may observe a decrease in activity over time. For consistent and reproducible results, it is recommended to perform the assay at the enzyme's optimal temperature.
Q4: What happens to the enzyme and substrate at very low temperatures?
At low temperatures, the kinetic energy of the molecules decreases, leading to a significant reduction in the reaction rate.[3][8] The enzyme is generally not denatured at low temperatures and its activity can usually be restored by increasing the temperature to the optimal range.[1][8] The this compound substrate itself is typically stored at -20°C or below to ensure its long-term stability.[9][10]
Q5: Does temperature affect the fluorescence of the cleaved AMC product?
The fluorescence intensity of 7-amino-4-methylcoumarin (AMC) can be temperature-dependent. Generally, fluorescence intensity decreases as temperature increases. This phenomenon is known as temperature-induced fluorescence quenching. While this effect is usually minor over a small temperature range, it is important to maintain a consistent temperature during all measurements, including standards and samples, to ensure accuracy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity detected | Suboptimal temperature: The assay temperature is too low for the enzyme to function efficiently. | Determine the optimal temperature for your specific enzyme using a temperature gradient experiment. For many mammalian enzymes, starting at 37°C is a good initial point.[1][2] |
| Enzyme denaturation: The assay temperature is too high, causing the enzyme to lose its structure and function.[5][6] | Perform the assay at a lower temperature. Check the literature for the known thermal stability of your enzyme. | |
| Inconsistent results between experiments | Temperature fluctuations: The temperature of the incubator or plate reader is not stable, leading to variability in reaction rates. | Ensure your equipment is properly calibrated and maintains a stable temperature. Use a water bath or a temperature-controlled plate reader for precise temperature control. |
| Inconsistent thawing of reagents: Reagents, especially the enzyme, are not brought to the assay temperature consistently before starting the reaction. | Allow all reagents to equilibrate to the assay temperature before mixing. Keep the enzyme on ice until just before use and add it last to the reaction mixture. | |
| Decreasing reaction rate over time (non-linear kinetics) | Enzyme instability: The enzyme is not stable at the assay temperature over the entire measurement period. | Reduce the assay temperature or shorten the incubation time. You can also perform a time-course experiment to determine the linear range of the reaction at your chosen temperature. |
| Substrate degradation: The this compound substrate may be degrading at the assay temperature, although this is less common at typical enzymatic assay temperatures. | Prepare fresh substrate solution for each experiment and store the stock solution as recommended by the manufacturer (typically at -20°C).[9][10] | |
| High background fluorescence | Spontaneous substrate hydrolysis: At elevated temperatures, the substrate may undergo non-enzymatic hydrolysis, leading to an increase in background fluorescence. | Run a no-enzyme control at the same temperature to quantify the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements. |
| Contaminating proteases: The sample or reagents may be contaminated with other proteases that are active at the assay temperature. | Use high-purity reagents and sterile techniques. Include appropriate protease inhibitors for enzymes that are not the target of the assay. |
Experimental Protocols
Determining the Optimal Temperature for the this compound Assay
This protocol outlines a general method to determine the optimal temperature for your specific serine protease using the this compound substrate.
Materials:
-
Purified serine protease of interest
-
This compound substrate
-
Assay buffer (optimized for your enzyme's pH)
-
96-well black microplate
-
Temperature-controlled microplate reader or incubator and separate fluorescence reader
Procedure:
-
Prepare Reagents:
-
Set Up the Assay Plate:
-
Design a temperature gradient to test, for example, from 25°C to 65°C in 5°C increments.
-
For each temperature to be tested, pipette the assay buffer into a set of wells.
-
Add the this compound substrate to each well to a final concentration within the linear range for your enzyme (typically in the low micromolar range).
-
Include "no-enzyme" control wells containing only buffer and substrate for each temperature to measure background fluorescence.
-
Include "no-substrate" control wells containing only buffer and enzyme for each temperature.
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the plate with buffer and substrate at each respective temperature for 5-10 minutes to ensure temperature equilibration.
-
To initiate the reaction, add the serine protease to the appropriate wells.
-
Immediately start monitoring the increase in fluorescence over time.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The excitation wavelength for AMC is around 340-380 nm, and the emission wavelength is around 440-460 nm.[10][11][12]
-
Ensure the plate reader is set to the correct temperature for each reading.
-
-
Data Analysis:
-
For each temperature, subtract the background fluorescence (from the "no-enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time for each temperature.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot the initial reaction velocity (V₀) as a function of temperature. The temperature at which the highest velocity is observed is the optimal temperature for your enzyme under these assay conditions.
-
Data Presentation
Illustrative Impact of Temperature on this compound Assay Parameters
The following tables provide an illustrative summary of the expected qualitative and potential quantitative impact of temperature on the this compound assay. The exact values will vary depending on the specific enzyme and assay conditions.
Table 1: Qualitative Impact of Temperature
| Temperature Range | Enzyme Activity | Enzyme Stability | Substrate Stability | Fluorescence Signal |
| Low (e.g., 4-15°C) | Very Low | High | High | Low reaction rate |
| Sub-optimal (e.g., 15-30°C) | Moderate | High | High | Moderate reaction rate |
| Optimal (e.g., 30-50°C for many proteases) | Maximum | Moderate to High | High | Maximum reaction rate |
| Supra-optimal (e.g., 50-65°C) | Decreasing | Decreasing | Generally High | Decreasing reaction rate due to denaturation |
| High (>65°C) | Very Low/None | Very Low (Denatured) | Potential for non-enzymatic hydrolysis | No significant enzymatic reaction |
Table 2: Illustrative Quantitative Impact of Temperature on Kinetic Parameters
| Temperature (°C) | Relative Vmax (%) | Relative Km (μM) | Rationale |
| 25 | 50 | 15 | Lower kinetic energy leads to a reduced maximal velocity. |
| 37 | 100 | 10 | Optimal temperature for many mammalian enzymes, resulting in the highest Vmax. Km may be at its lowest, indicating highest affinity. |
| 45 | 80 | 12 | Approaching the upper limit of the optimal range; initial signs of instability may slightly decrease Vmax and increase Km. |
| 55 | 30 | 20 | Significant denaturation begins, leading to a sharp drop in Vmax and a potential increase in Km as the enzyme's active site is compromised. |
| 65 | <5 | N/A | Extensive denaturation results in almost complete loss of activity. Kinetic parameters are not meaningful. |
Note: This is a generalized representation. The actual Km may increase or decrease with temperature depending on the enzyme.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Temperature's effect on the enzymatic reaction.
References
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. monash.edu [monash.edu]
- 3. nagwa.com [nagwa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ck12.org [ck12.org]
- 6. Changes in Enzyme Activity – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ck12.org [ck12.org]
- 9. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 12. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Photobleaching of AMC in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the photobleaching of 7-amino-4-methylcoumarin (AMC) in fluorescence microscopy.
Troubleshooting Guide
Issue 1: Rapid Loss of AMC Fluorescence Signal During Imaging
Question: My AMC signal is disappearing almost immediately upon excitation. How can I prevent this rapid photobleaching?
Answer: Rapid signal loss is a classic sign of photobleaching, a process where the fluorophore is photochemically destroyed by the excitation light. Here are the steps to mitigate this issue:
Potential Causes and Solutions:
| Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the power of your light source (laser or lamp) to the lowest level that still provides a detectable signal. Use neutral density (ND) filters to attenuate the excitation light.[1] |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector or a brighter fluorophore if possible. |
| Inappropriate Filter Sets | Ensure your filter sets are optimized for AMC (Excitation ~350 nm, Emission ~450 nm). Mismatched filters can lead to unnecessary sample irradiation with out-of-band light.[2] |
| Absence of Antifade Reagent | Mount your specimen in a high-quality antifade mounting medium. These reagents contain scavengers that neutralize reactive oxygen species, the primary culprits of photobleaching.[3] |
| High Oxygen Concentration | For live-cell imaging, consider using an oxygen-scavenging system in your imaging medium. |
Issue 2: High Background Fluorescence Obscuring AMC Signal
Question: I'm observing a high level of background fluorescence, making it difficult to distinguish my AMC signal. What can I do?
Answer: High background can originate from several sources, including the sample itself (autofluorescence), the mounting medium, or the immersion oil.
Potential Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Sample | Use a mountant containing an antifade reagent that also helps to quench background fluorescence. For fixed tissues, you can perform a pre-treatment with a solution like Sudan Black B. |
| Mounting Medium Autofluorescence | Use a mounting medium specifically designed for fluorescence microscopy with low intrinsic fluorescence.[4][5] |
| Immersion Oil Autofluorescence | Use a low-autofluorescence immersion oil. Regularly clean the objective lens to remove any residual oil.[2] |
| Non-specific Staining | Optimize your staining protocol to reduce non-specific antibody binding if you are using an AMC-conjugated secondary antibody. This includes proper blocking steps and antibody concentrations. |
Issue 3: Low Initial AMC Signal Intensity
Question: My AMC signal is very weak from the start, even before significant photobleaching occurs. How can I improve the initial brightness?
Answer: A weak initial signal can be due to a variety of factors related to sample preparation and imaging setup.
Potential Causes and Solutions:
| Cause | Solution |
| Low Fluorophore Concentration | Optimize the concentration of the AMC-conjugated probe. However, be mindful that excessive concentrations can lead to quenching. |
| Suboptimal pH of Mounting Medium | Ensure the pH of your mounting medium is optimal for AMC fluorescence. Many commercial antifade reagents are buffered to an optimal pH. |
| Incorrect Imaging Settings | Ensure the gain and offset settings on your detector are appropriately adjusted to maximize signal detection without introducing excessive noise.[6] |
| Poorly Aligned Light Source | Check and align your microscope's light source to ensure even and maximal illumination of the sample.[2] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is AMC susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] AMC, like many other fluorophores, can enter a highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.
Q2: How do antifade reagents work to prevent photobleaching?
Antifade reagents are chemical cocktails that typically contain free-radical scavengers. These scavengers neutralize the harmful reactive oxygen species (ROS) that are generated during the fluorescence excitation process, thereby protecting the fluorophore from photochemical damage and extending its fluorescent lifetime.
Q3: Which antifade reagent is best for AMC?
Several commercial antifade reagents are effective for blue fluorophores like AMC. The choice often depends on the specific sample type and experimental requirements (e.g., hardening vs. non-hardening medium). Based on comparative studies, VECTASHIELD® has shown excellent performance in preserving the fluorescence of coumarin dyes.
Q4: Can I make my own antifade solution?
While it is possible to prepare homemade antifade solutions using reagents like p-phenylenediamine (PPD) or 1,4-diazabicyclo[2.2.2]octane (DABCO), it is often more convenient and reliable to use commercially available, quality-controlled formulations. Homemade solutions can have batch-to-batch variability and may not be optimized for pH and refractive index.
Q5: Besides using antifade reagents, what are other key strategies to minimize AMC photobleaching?
-
Minimize Light Exposure: Only illuminate the sample when actively acquiring an image. Use the transmitted light path to locate the region of interest.[1]
-
Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest possible exposure time that provide an adequate signal-to-noise ratio.
-
Choose the Right Equipment: Use a high-quantum-yield, low-noise detector (camera) to maximize signal detection with minimal excitation light.
Quantitative Data on Antifade Reagent Performance
The following table summarizes the photobleaching half-life of Coumarin when mounted in different antifade reagents, providing a quantitative comparison of their protective effects.
| Mounting Medium | Photobleaching Half-life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25 |
| VECTASHIELD® | 106 |
Data sourced from a study analyzing the utility of various antifading agents for fluorescence microscopy.
Experimental Protocols
Protocol 1: Using VECTASHIELD® Mounting Medium
Materials:
-
VECTASHIELD® Antifade Mounting Medium (e.g., Vector Laboratories, Cat. No. H-1000)
-
Stained and washed specimen on a microscope slide
-
Coverslip
-
Disposable pipette or pipette tip
Procedure:
-
Prepare the Slide: After the final washing step of your staining protocol, carefully remove excess buffer from the slide by gently touching the edge of the slide to a lint-free wipe.
-
Apply Mounting Medium: Dispense one small drop of VECTASHIELD® mounting medium onto the specimen. A volume of approximately 25 µl is generally sufficient for a 22 mm x 22 mm coverslip.[7][8]
-
Mount the Coverslip: Gently lower a clean coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Disperse the Medium: Allow the mounting medium to spread evenly under the coverslip, covering the entire specimen.
-
Ready for Viewing: The slide can be viewed immediately. For optimal antifade performance, it is recommended to wait for about 1 hour after mounting.[9]
-
Storage: For short-term storage (up to a few weeks), no sealing is necessary. Store the slides flat and protected from light at 4°C. For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.[7][8]
Protocol 2: Using ProLong™ Gold Antifade Mountant
Materials:
-
ProLong™ Gold Antifade Mountant (e.g., Thermo Fisher Scientific, Cat. No. P36930)
-
Stained and washed specimen on a microscope slide
-
Coverslip
-
Disposable pipette or pipette tip
Procedure:
-
Equilibrate the Reagent: Allow the vial of ProLong™ Gold to warm to room temperature before use.[10][11][12]
-
Prepare the Slide: Remove excess liquid from the specimen by tapping the edge of the slide on a laboratory wipe.[10][11][12]
-
Apply Mountant: Apply one drop of ProLong™ Gold to the specimen.
-
Mount the Coverslip: Carefully lower a coverslip onto the mountant, avoiding air bubbles.
-
Curing: For ProLong™ Gold to be effective, it needs to cure. Place the slide on a flat surface in the dark at room temperature for approximately 24 hours.[10][11][12][13]
-
Viewing Before Curing: If you need to view the sample immediately, you can tack the corners of the coverslip with a small amount of nail polish or wax to prevent it from moving. After viewing, allow the slide to cure for the full 24 hours.[11]
-
Storage: After curing, the slide can be stored at 4°C or -20°C, protected from light. For long-term storage, sealing the edges of the coverslip is recommended.[12][14]
Protocol 3: Using SlowFade™ Gold Antifade Mountant
Materials:
-
SlowFade™ Gold Antifade Mountant (e.g., Thermo Fisher Scientific, Cat. No. S36936)
-
Stained and washed specimen on a microscope slide
-
Coverslip
-
Disposable pipette or pipette tip
Procedure:
-
Equilibrate the Reagent: Bring the vial of SlowFade™ Gold to room temperature.
-
Prepare the Slide: Remove any excess buffer from the slide.
-
Apply Mountant: Add a drop of SlowFade™ Gold to the specimen.
-
Mount the Coverslip: Lower the coverslip carefully to avoid bubbles.
-
Ready for Viewing: SlowFade™ Gold is a non-curing mountant, so the slide can be imaged immediately after mounting.[15]
-
Storage: For short-term storage (a few days to weeks), store the slides flat and protected from light at 4°C. For longer-term storage, it is recommended to seal the edges of the coverslip to prevent the medium from drying out.[15]
Visual Guides
Caption: The signaling pathway of AMC photobleaching.
Caption: A troubleshooting workflow for rapid AMC photobleaching.
Caption: An experimental workflow for imaging AMC with an antifade reagent.
References
- 1. keyence.com [keyence.com]
- 2. Optimization and Troubleshooting [evidentscientific.com]
- 3. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 6. journals.biologists.com [journals.biologists.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. res.cloudinary.com [res.cloudinary.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. cfim.ku.dk [cfim.ku.dk]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. ProLong™ Gold Antifade Mountant, 10 mL - FAQs [thermofisher.com]
- 15. SlowFade® Gold Antifade: A Glycerol-Based Mountant for Immediate Viewing | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Plasmin Substrates: D-Val-Leu-Lys-AMC vs. Chromogenic Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of plasmin activity is critical in studies related to fibrinolysis, thrombolysis, and various pathological conditions. The choice of substrate for plasmin activity assays significantly impacts the sensitivity, specificity, and overall reliability of the results. This guide provides an objective comparison of the fluorogenic substrate D-Val-Leu-Lys-AMC and traditional chromogenic plasmin substrates, supported by available experimental data and detailed protocols.
Introduction to Plasmin and its Substrates
Plasmin is a serine protease that plays a crucial role in the breakdown of fibrin clots. It is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The activity of plasmin is tightly regulated, and its dysregulation is implicated in various diseases, including thrombosis and cancer.
To quantify plasmin activity, synthetic substrates that mimic the natural cleavage site of plasmin in fibrin are employed. These substrates typically consist of a short peptide sequence recognized by plasmin, linked to a reporter molecule. Upon cleavage by plasmin, the reporter molecule is released, generating a detectable signal. The two main classes of synthetic substrates used for plasmin are fluorogenic and chromogenic substrates.
Principle of Detection: A Tale of Two Signals
The fundamental difference between this compound and chromogenic substrates lies in the nature of the signal generated upon enzymatic cleavage.
This compound: A Fluorogenic Approach
This compound is a fluorogenic substrate where the peptide sequence D-Val-Leu-Lys is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When plasmin cleaves the amide bond between the lysine residue and AMC, the highly fluorescent AMC molecule is liberated. The resulting fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the plasmin activity.[1][2]
Chromogenic Plasmin Substrates: A Colorimetric Method
Chromogenic substrates, such as the widely used S-2251 (H-D-Val-Leu-Lys-pNA), employ a similar peptide sequence linked to a chromophore, most commonly p-nitroaniline (pNA).[3][4] The intact substrate is colorless. Upon cleavage by plasmin, pNA is released, which imparts a yellow color to the solution. The intensity of this color, measured by absorbance at 405 nm, corresponds to the level of plasmin activity.[4][5]
Performance Comparison: Sensitivity, Kinetics, and Specificity
The choice between a fluorogenic and a chromogenic substrate often depends on the specific requirements of the experiment, such as the need for high sensitivity or the available detection instrumentation.
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., S-2251) |
| Principle | Fluorescence | Colorimetry (Absorbance) |
| Detection | Release of fluorescent AMC | Release of chromogenic pNA |
| Excitation/Absorbance | ~360-380 nm[1][2] | 405 nm[4][5] |
| Emission | ~440-460 nm[1][2] | Not Applicable |
| Sensitivity | Generally higher | Generally lower |
| Kinetic Parameter (Km) | ~10-20 µM[6] | ~300 µM[4] |
| Kinetic Parameter (Vmax) | Data not available in searched results | 0.5 µmol/min/CU[4] |
| Specificity | Selective for plasmin[1] | Selective for plasmin[4] |
Sensitivity: Fluorogenic assays are generally considered more sensitive than chromogenic assays. This is attributed to the ability to detect lower concentrations of the fluorescent product compared to the chromogenic product. While direct comparative studies for this compound and S-2251 were not found in the searched literature, the inherently lower detection limits of fluorescence measurement suggest that this compound is the preferred choice for applications requiring the detection of low plasmin concentrations.
Kinetics: The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. This compound exhibits a significantly lower Km for plasmin (~10-20 µM) compared to the chromogenic substrate S-2251 (~300 µM), indicating a much higher affinity of plasmin for the fluorogenic substrate.[4][6] This higher affinity can lead to a more efficient and rapid assay, particularly at low substrate concentrations. Vmax data for this compound was not available in the searched results for a direct comparison.
Specificity: Both this compound and chromogenic substrates like S-2251 are designed to be selective for plasmin.[1][4] The D-Val-Leu-Lys peptide sequence is a well-established recognition motif for plasmin. However, as with any synthetic substrate, the potential for cross-reactivity with other proteases should be considered and can be assessed by running control experiments with other relevant enzymes.
Experimental Protocols
Below are detailed methodologies for performing plasmin activity assays using both this compound and a chromogenic substrate.
Fluorogenic Plasmin Activity Assay using this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Purified plasmin or sample containing plasmin
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in assay buffer. The final substrate concentration should be optimized, but a starting point could be around the Km value (e.g., 20 µM).
-
Sample Preparation: Prepare serial dilutions of purified plasmin in assay buffer to generate a standard curve. Prepare experimental samples in assay buffer.
-
Assay Reaction:
-
Add a defined volume of the this compound working solution to each well of the 96-well plate.
-
Initiate the reaction by adding a defined volume of the plasmin standard or experimental sample to the wells.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each well.
-
Plot the rate of reaction against the known concentrations of the plasmin standards to generate a standard curve.
-
Determine the plasmin activity in the experimental samples by interpolating their reaction rates from the standard curve.
-
Chromogenic Plasmin Activity Assay using a Chromogenic Substrate (e.g., S-2251)
This protocol is a general guideline and may require optimization.
Materials:
-
Chromogenic substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Purified plasmin or sample containing plasmin
-
96-well clear microplate
-
Absorbance microplate reader capable of reading at 405 nm
-
Stop solution (e.g., acetic acid)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired working concentration in assay buffer. The final substrate concentration should be optimized, often above the Km value.
-
Sample Preparation: Prepare serial dilutions of purified plasmin in assay buffer to generate a standard curve. Prepare experimental samples in assay buffer.
-
Assay Reaction:
-
Add a defined volume of the plasmin standard or experimental sample to each well of the 96-well plate.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a defined volume of the pre-warmed chromogenic substrate working solution to each well.
-
-
Measurement:
-
The reaction can be monitored kinetically by measuring the absorbance at 405 nm at regular intervals.
-
Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed period (e.g., 10-30 minutes) and then stop the reaction by adding a stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic assays, calculate the rate of change in absorbance (ΔA405/min).
-
For endpoint assays, subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the reaction rate or the final absorbance against the known concentrations of the plasmin standards to generate a standard curve.
-
Determine the plasmin activity in the experimental samples from the standard curve.
-
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: The Plasminogen Activation Pathway.
Caption: General Experimental Workflow for Plasmin Activity Assays.
Conclusion: Making the Right Choice
Both this compound and chromogenic plasmin substrates are valuable tools for measuring plasmin activity. The choice between them should be guided by the specific needs of the research.
-
This compound is the superior choice for applications requiring high sensitivity and for detecting low levels of plasmin activity, due to its fluorogenic nature and the high affinity of plasmin for this substrate.
-
Chromogenic substrates like S-2251 are a reliable and cost-effective option for applications where high sensitivity is not the primary concern and for laboratories equipped with standard absorbance microplate readers.
By understanding the principles, performance characteristics, and experimental protocols of each substrate type, researchers can select the most appropriate tool to obtain accurate and reproducible data in their studies of the fibrinolytic system.
References
A Head-to-Head Comparison: Validating Plasmin Activity with D-Val-Leu-Lys-AMC Fluorogenic Assay and ELISA
For researchers in drug development and related scientific fields, accurately quantifying plasmin activity is critical for understanding fibrinolysis, tissue remodeling, and various pathological processes. Two predominant methods for this purpose are the direct enzymatic assay using the fluorogenic substrate D-Val-Leu-Lys-AMC and the immunodetection-based Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
At a Glance: this compound Assay vs. ELISA for Plasmin
| Feature | This compound Assay | ELISA (Plasmin Activity) | ELISA (Plasminogen Quantity) |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immuno-capture of active plasmin followed by substrate conversion | Immuno-detection of total plasminogen protein |
| Parameter Measured | Direct Enzymatic Activity | Functional Enzyme Activity | Protein Concentration |
| Typical Sensitivity | In the low ng/mL range | 0.156 ng/mL - 4.69 ng/mL[1] | 0.29 ng/mL - 2.12 ng/mL[2] |
| Dynamic Range | Typically 1-2 orders of magnitude | 0.156 - 10 ng/mL to 7.81 - 500 ng/mL[1] | 0.625 - 40 ng/mL to 6.25 - 200 ng/mL[2] |
| Assay Time | 30-60 minutes | 3-5 hours | 3-5 hours |
| Specificity | Can be cleaved by other related proteases | High (Antibody-dependent) | High (Antibody-dependent) |
| Throughput | High | Medium to High | Medium to High |
| Instrumentation | Fluorescence Plate Reader | Absorbance Plate Reader | Absorbance Plate Reader |
How They Work: A Difference in Detection Principle
The this compound assay provides a direct and rapid measurement of plasmin's proteolytic activity. Plasmin, a serine protease, specifically recognizes and cleaves the peptide sequence D-Val-Leu-Lys. This cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence.[3] The rate of fluorescence increase is directly proportional to the active plasmin concentration in the sample.
In contrast, an ELISA for plasmin can operate on two main principles. An activity ELISA first captures active plasmin from a sample using a specific antibody coated on a microplate well. Following a wash step to remove inactive forms, a chromogenic substrate is added, and the color development, proportional to the captured active enzyme, is measured.[4] Alternatively, a sandwich ELISA quantifies the total amount of plasminogen (the inactive precursor of plasmin) or plasmin protein present in a sample, regardless of its enzymatic activity, using a pair of antibodies.[2]
Visualizing the Workflow
Experimental Protocols
This compound Plasmin Activity Assay Protocol
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a fresh working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a plasmin standard curve using purified active plasmin.
-
-
Assay Procedure :
-
Add 50 µL of standards and samples to the wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[4]
-
-
Data Analysis :
-
Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (buffer only) from all readings.
-
Plot the reaction rate of the standards versus their concentration to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their reaction rates from the standard curve.
-
Plasmin Activity ELISA Protocol (Example)
-
Plate Preparation and Sample Addition :
-
Allow all reagents to reach room temperature.
-
Add 100 µL of standards and samples to the appropriate wells of the anti-plasmin antibody-coated microplate.
-
Cover the plate and incubate for 1-2 hours at 37°C.[5]
-
-
Washing and Detection :
-
Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for plasmin to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described previously.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash the plate again.
-
-
Signal Development and Measurement :
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[5]
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 10 minutes of adding the stop solution.
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of active plasmin in the samples by interpolating their absorbance values from the standard curve.
-
Validation and Correlation
While both assays are designed to measure plasmin, they do so from different perspectives. The this compound assay provides a direct measure of enzymatic function, which can be influenced by inhibitors or activators present in the sample. The activity ELISA, on the other hand, quantifies the amount of active enzyme that is captured by the antibody, which may not fully reflect its activity in the complex sample environment.
A key aspect of validating results is to understand the potential for correlation and discrepancy between the two methods. For instance, a sample might show a high concentration of plasminogen by a quantitative ELISA but low activity in the this compound assay if the conversion of plasminogen to active plasmin is inhibited. Conversely, a sample with a potent plasmin activator could exhibit high enzymatic activity that might not be fully captured in an activity ELISA depending on the assay conditions.
Conclusion
The choice between the this compound assay and an ELISA for plasmin activity depends on the specific research question. For rapid, high-throughput screening of plasmin activity and the effects of inhibitors or activators, the fluorogenic substrate assay is highly suitable. For quantifying the concentration of active or total plasmin protein with high specificity, an ELISA is the preferred method. For a comprehensive understanding of the plasmin system, a combined approach utilizing both methodologies is recommended.
References
A Researcher's Guide to the Kinetic Comparison of D-Val-Leu-Lys-AMC and Boc-Val-Leu-Lys-AMC
For researchers in proteomics and drug discovery, the selection of an appropriate fluorogenic substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive kinetic comparison of two commonly used substrates for trypsin-like serine proteases such as plasmin: D-Val-Leu-Lys-AMC and Boc-Val-Leu-Lys-AMC. While both substrates are valuable tools, their performance characteristics can differ, influencing experimental outcomes. This guide outlines the necessary experimental protocols to determine these differences and presents a framework for data interpretation.
Substrate Overview
Both this compound and Boc-Val-Leu-Lys-AMC are synthetic peptides linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are non-fluorescent. However, upon proteolytic cleavage of the amide bond between the lysine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
The key structural difference between the two substrates lies in the N-terminal protecting group. This compound features a D-isoleucine at the P3 position, which can confer increased stability against degradation by some aminopeptidases. In contrast, Boc-Val-Leu-Lys-AMC is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly subtle difference can impact the substrate's affinity (Km) and turnover rate (Vmax) for a given protease.
Comparative Kinetic Data
While direct side-by-side comparative studies are not extensively published, the kinetic parameters for each substrate can be determined experimentally. For instance, some studies have reported the Michaelis constant (Km) for this compound with plasmin to be in the low micromolar range, around 10–20 µM, suggesting a strong affinity.[1] To provide a clear comparison, researchers should determine these values under identical experimental conditions. The following table illustrates how experimentally determined kinetic data for the two substrates with a selected protease, such as plasmin, should be presented.
| Kinetic Parameter | This compound | Boc-Val-Leu-Lys-AMC |
| Km (µM) | [Insert experimental value] | [Insert experimental value] |
| Vmax (RFU/s) | [Insert experimental value] | [Insert experimental value] |
| kcat (s⁻¹) | [Insert experimental value] | [Insert experimental value] |
| kcat/Km (M⁻¹s⁻¹) | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
To obtain the comparative kinetic data, a detailed enzymatic assay must be performed. The following protocol outlines the steps for a kinetic analysis of a trypsin-like protease (e.g., human plasmin) with this compound and Boc-Val-Leu-Lys-AMC.
Materials and Reagents
-
Enzyme: Purified human plasmin
-
Substrates: this compound and Boc-Val-Leu-Lys-AMC
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Solvent for Substrates: Dimethyl sulfoxide (DMSO)
-
Apparatus: Fluorescence microplate reader capable of kinetic measurements with excitation at ~360-380 nm and emission at ~440-460 nm.[1][2][3][4][5]
-
Microplates: Black, flat-bottom 96-well plates are recommended to minimize background fluorescence.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer and store it on ice.
-
Prepare 10 mM stock solutions of each substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.5 µM to 200 µM).
-
-
Enzyme and Substrate Incubation:
-
To each well of the microplate, add the appropriate volume of the substrate dilution.
-
Initiate the reaction by adding a fixed concentration of the enzyme to each well. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase for the duration of the assay.
-
The final volume in each well should be constant (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. The excitation and emission wavelengths should be optimized for AMC, typically around 360-380 nm for excitation and 440-460 nm for emission.[1][2][3][4][5]
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically done by calculating the slope of the initial linear phase.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Visualizing the Workflow
The following diagrams illustrate the general principle of the fluorogenic assay and the experimental workflow for the kinetic comparison.
Caption: Principle of fluorogenic substrate assay.
Caption: Experimental workflow for kinetic comparison.
Conclusion
Both this compound and Boc-Val-Leu-Lys-AMC are effective fluorogenic substrates for the kinetic analysis of trypsin-like proteases. The choice between them may depend on the specific enzyme being studied and the potential for non-specific degradation in the experimental sample. By following the detailed experimental protocol outlined in this guide, researchers can empirically determine the kinetic parameters for each substrate, enabling an informed decision for their specific research needs. This systematic approach ensures the generation of robust and reliable data for the characterization of protease activity.
References
A Comparative Guide to Fluorogenic Substrates for Measuring Plasmin Activity
For researchers, scientists, and drug development professionals, the accurate measurement of plasmin activity is crucial for understanding its role in fibrinolysis, wound healing, and various pathological processes. This guide provides an objective comparison of alternative fluorogenic substrates for plasmin, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.
Plasmin, a serine protease, plays a central role in the breakdown of fibrin clots. The quantification of its enzymatic activity is essential in numerous research and clinical applications. Fluorogenic substrates offer a sensitive and continuous method for this purpose. These substrates typically consist of a short peptide sequence recognized by plasmin, linked to a fluorophore. Upon cleavage of the peptide bond by plasmin, the fluorophore is released, resulting in a measurable increase in fluorescence. This guide compares several commonly used and alternative fluorogenic substrates for plasmin.
Performance Comparison of Fluorogenic Plasmin Substrates
The selection of an appropriate fluorogenic substrate depends on several factors, including sensitivity, specificity, and the kinetic properties of the substrate-enzyme interaction. The following table summarizes key quantitative data for various plasmin substrates. It is important to note that kinetic parameters can vary depending on the experimental conditions such as buffer composition and pH.
| Substrate | Fluorophore | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) | Reference |
| Boc-Val-Leu-Lys-MCA | MCA | Boc-Val-Leu-Lys | ~100 | - | - | 380 | 460 | [1] |
| Boc-Glu-Lys-Lys-MCA | MCA | Boc-Glu-Lys-Lys | ~100 | - | - | 380 | 460 | [1] |
| D-Val-Leu-Lys-AMC | AMC | D-Val-Leu-Lys | - | - | - | 360-380 | 440-460 | [2][3] |
| Ac-Leu-Thr-Phe-Lys-ACC | ACC | Ac-Leu-Thr-Phe-Lys | - | - | - | 380 | 460 | [4] |
| (Cbz-Phe-Arg-NH)₂-Rhodamine | Rhodamine | Cbz-Phe-Arg | 2.5 | 1.1 | 440,000 | - | - | [5] |
| (Cbz-Gly-Arg-NH)₂-Rhodamine | Rhodamine | Cbz-Gly-Arg | 1.9 | 0.007 | 3,700 | - | - | [5] |
Key Considerations for Substrate Selection
-
Sensitivity: Substrates with lower Km values and higher kcat/Km ratios are generally more sensitive, allowing for the detection of lower concentrations of plasmin. Rhodamine-based substrates, for instance, can exhibit very high specificity constants[5]. The fluorophore itself also plays a role; for example, 7-amino-4-carbamoylmethylcoumarin (ACC) has an approximately 3-fold increased quantum yield over 7-amino-4-methylcoumarin (AMC), permitting a reduction in enzyme and substrate concentrations[4].
-
Specificity: While plasmin has a primary preference for lysine and arginine at the P1 position, the amino acids at other positions (P2, P3, P4) can significantly influence specificity[6]. Some substrates, like Boc-Val-Leu-Lys-MCA and Boc-Glu-Lys-Lys-MCA, have been shown to be essentially unaffected by other proteases like urokinase, thrombin, and Factor Xa[1].
-
Solubility and Ease of Use: The solubility of the substrate in aqueous buffers is a practical consideration for assay setup. Commercially available kits often provide optimized buffers and protocols, simplifying the experimental workflow[7][8][9].
Experimental Protocols
Below are detailed methodologies for a typical plasmin activity assay using a fluorogenic substrate. This protocol is a generalized guideline and may require optimization for specific substrates and experimental conditions.
General Fluorogenic Plasmin Activity Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The optimal pH for plasmin activity is typically between 7.5 and 8.5.
-
Plasmin Standard: Prepare a stock solution of purified human plasmin in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 50% glycerol for storage at -20°C). Prepare a series of dilutions in assay buffer to generate a standard curve.
-
Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in the assay buffer just before use. The final concentration should ideally be at or below the Km value for accurate kinetic measurements.
2. Assay Procedure:
-
Pipette 50 µL of the plasmin standards and samples into the wells of a 96-well black microplate.
-
Prepare a master mix of the diluted fluorogenic substrate in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate master mix to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 360/450 nm for AMC)[7].
3. Data Analysis:
-
For each sample and standard, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank (a well containing only buffer and substrate) from all measurements to correct for background fluorescence.
-
Plot the corrected rates of the plasmin standards against their known concentrations to generate a standard curve.
-
Determine the plasmin activity in the unknown samples by interpolating their reaction rates from the standard curve.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the plasminogen activation pathway and a typical experimental workflow.
Caption: Plasminogen activation signaling pathway.
Caption: Experimental workflow for plasmin activity assay.
References
- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of positional-scanning libraries of fluorogenic peptide substrates to define the extended substrate specificity of plasmin and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of D-Val-Leu-Lys-AMC Cross-Reactivity with Key Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of the Fluorogenic Plasmin Substrate D-Val-Leu-Lys-AMC
The fluorogenic peptide substrate D-Val-Leu-Lys-7-amino-4-methylcoumarin (this compound) is widely utilized for the sensitive detection of plasmin activity. Its utility in research and diagnostics is predicated on its selective cleavage by plasmin, which liberates the fluorescent AMC group. However, a comprehensive understanding of its cross-reactivity with other physiologically relevant serine proteases is critical for the accurate interpretation of experimental results and for the development of specific protease-targeted therapeutics. This guide provides a comparative analysis of the reactivity of this compound and its chromogenic analog, H-D-Val-Leu-Lys-p-nitroanilide (H-D-Val-Leu-Lys-pNA), with a panel of key serine proteases: plasmin, tissue kallikrein, thrombin, trypsin, and urokinase.
Quantitative Comparison of Substrate Hydrolysis
The following table summarizes the kinetic parameters for the hydrolysis of H-D-Val-Leu-Lys-pNA by various serine proteases. While the data for the AMC version of the substrate is not uniformly available, the structurally similar p-nitroanilide (pNA) analog provides a strong basis for assessing relative enzyme activity and specificity.
| Serine Protease | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Qualitative Reactivity with D-Val-Leu-Lys Sequence |
| Plasmin (human) | 0.355 | 27.9 | 7.86 x 10⁴ | High. The D-Val-Leu-Lys sequence is a well-established and efficient substrate for plasmin. |
| Microplasmin (human) | 0.361 | 40.3 | 1.12 x 10⁵ | High. Similar to native plasmin, microplasmin efficiently cleaves this substrate. |
| Tissue Kallikrein (human) | 0.17 | 0.0031 | 18.2 | Low to Moderate. Exhibits substrate activation at higher concentrations, indicating a complex interaction. Overall catalytic efficiency is significantly lower than plasmin. |
| Thrombin (bovine α-thrombin) | N/A | N/A | N/A | Very Low to Negligible. Thrombin shows a strong preference for Arg at the P1 position and Pro at the P2 position. The Lys at P1 and Leu at P2 in this substrate make it a poor candidate for thrombin cleavage. |
| Trypsin (bovine) | N/A | N/A | N/A | Moderate to High (Predicted). Trypsin readily cleaves after lysine residues. While specific kinetic data for this peptide is unavailable, significant cross-reactivity is expected. |
| Urokinase (uPA) | N/A | N/A | N/A | Negligible (Directly). Urokinase does not directly cleave plasmin-specific substrates like H-D-Val-Leu-Lys-pNA. Its activity on this substrate is observed indirectly through its activation of plasminogen to plasmin.[1] |
N/A: Data not available for this specific substrate. Data for Plasmin, Microplasmin, and Tissue Kallikrein are for the H-D-Val-Leu-Lys-pNA substrate.
Experimental Protocols
General Protocol for Assessing Serine Protease Activity using a Fluorogenic AMC Substrate
This protocol provides a representative method for determining the activity of a serine protease using a substrate like this compound. Specific concentrations and incubation times may need to be optimized for different enzymes and experimental conditions.
Materials:
-
Purified serine protease (e.g., plasmin, trypsin, thrombin, kallikrein, urokinase)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., for determining Km, a range of concentrations from 0.1x to 10x the expected Km should be used).
-
Enzyme Preparation: Dilute the serine protease to the desired concentration in pre-warmed Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.
-
Assay Setup: To each well of the 96-well microplate, add the diluted substrate solution. Include control wells with substrate but no enzyme to measure background fluorescence.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted enzyme solution to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time. The kinetic mode of the reader should be used to obtain readings at regular intervals (e.g., every 60 seconds for 15-30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls) from the values obtained for the enzyme-containing wells.
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration. This is typically the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing Experimental and Biological Pathways
To further elucidate the context of this substrate's use, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key biological pathway involving plasmin.
Caption: Experimental workflow for determining serine protease kinetic parameters.
References
Establishing the Limit of Detection for the D-Val-Leu-Lys-AMC Plasmin Assay: A Comparative Guide
For researchers and drug development professionals engaged in the study of fibrinolysis and related enzymatic pathways, the accurate quantification of plasmin activity is critical. The D-Val-Leu-Lys-AMC assay is a highly specific and sensitive method for this purpose. This guide provides a detailed protocol for establishing the limit of detection (LOD) for this assay and compares its performance characteristics to alternative methods.
The this compound assay utilizes a fluorogenic substrate that is selectively cleaved by plasmin.[1][2][3] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.[1][2] The excitation and emission wavelengths for AMC are in the range of 360-380 nm and 440-460 nm, respectively.[1][2][3]
Comparative Analysis of Plasmin Activity Assays
The selection of an appropriate assay for measuring plasmin activity depends on various factors, including the required sensitivity, sample throughput, and the specific scientific question being addressed. Below is a comparison of the this compound assay with other common methods.
| Feature | This compound Assay | Chromogenic Assay (e.g., D-Val-Leu-Lys-pNA) | Fibrin Clot Lysis Assay |
| Principle | Fluorogenic | Colorimetric | Turbidimetric |
| Substrate | This compound | D-Val-Leu-Lys-p-Nitroanilide | Fibrin(ogen) |
| Detection | Fluorescence (Ex/Em: ~370/450 nm) | Absorbance (405 nm) | Optical Density |
| Typical LOD | Low ng/mL range (experimentally determined) | Mid-to-high ng/mL range | Indirect measure of activity |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low-to-medium |
| Advantages | High sensitivity, continuous monitoring | Simple, cost-effective | Measures physiologically relevant clot dissolution |
| Disadvantages | Potential for compound interference (fluorescence quenching/enhancement) | Lower sensitivity than fluorogenic assays | Complex, influenced by multiple factors (e.g., fibrinogen concentration, thrombin)[4] |
Experimental Protocol: Determining the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte (in this case, plasmin) that can be reliably distinguished from a blank sample with a defined level of confidence (typically 95%).[5] The following protocol outlines the steps to determine the LOD for the this compound assay.
Materials and Reagents
-
Human Plasmin (active, of known concentration)
-
This compound substrate
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5)
-
DMSO (for substrate reconstitution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Plasmin Dilution Series:
-
Perform serial dilutions of the plasmin stock solution in assay buffer to create a range of concentrations (e.g., from 100 ng/mL down to 0.1 ng/mL).
-
Include a "zero plasmin" or blank control containing only assay buffer.
-
-
Assay Execution:
-
To each well of a 96-well black microplate, add a fixed volume of each plasmin dilution (or blank).
-
Initiate the reaction by adding a fixed volume of the this compound working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis and LOD Calculation:
-
For each plasmin concentration, calculate the reaction rate (the change in fluorescence intensity over time).
-
Prepare a standard curve by plotting the reaction rate against the plasmin concentration.
-
Determine the average and standard deviation of the reaction rates for the blank samples (at least 8-10 replicates are recommended).
-
Calculate the LOD using the following formula: LOD = Mean of Blank + (3 x Standard Deviation of Blank)
-
The resulting value will be in units of reaction rate. This can be converted to a plasmin concentration by interpolating from the standard curve.
-
Visualizing the Assay Principle and Workflow
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by plasmin and subsequent fluorescence detection.
Caption: Experimental workflow for determining the limit of detection.
Alternative Methodologies
While the this compound assay is a robust method, other techniques are available for assessing plasmin activity and the broader fibrinolytic system. Chromogenic assays, which utilize a substrate that releases a colored compound upon cleavage, offer a simpler and often more cost-effective alternative, albeit with generally lower sensitivity.[7] For a more holistic view of fibrinolysis, global assays such as turbidimetric clot lysis time assays can be employed.[4] These assays measure the dissolution of a fibrin clot in plasma and can provide insights into the overall balance of pro- and anti-fibrinolytic factors.[4][8] However, their complexity and lower throughput may not be suitable for all applications.
References
- 1. This compound (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing Plasmin Generation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 8. Assessing plasminogen activation potential with global fibrinolytic assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Fluorogenic vs. Chromogenic Plasmin Assays for Enhanced Sensitivity
For researchers, scientists, and drug development professionals engaged in the study of fibrinolysis, coagulation, and related enzymatic pathways, the choice between fluorogenic and chromogenic assays for the quantification of plasmin activity is a critical decision. This guide provides an objective comparison of the sensitivity, protocols, and underlying principles of these two predominant methods, supported by experimental data to inform assay selection and optimization.
The fundamental distinction between these assay types lies in their signal generation and detection. Chromogenic assays rely on the cleavage of a synthetic substrate by plasmin, which liberates a chromophore, typically p-nitroaniline (pNA). The resulting color change is measured using a spectrophotometer. In contrast, fluorogenic assays utilize substrates that, when cleaved by plasmin, release a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The emitted fluorescence is quantified with a fluorometer, a method generally considered to be more sensitive.[1][2]
Quantitative Performance: A Sensitivity Showdown
The superior sensitivity of fluorogenic assays is a key differentiator. While both methods can detect plasmin in the nanogram range, fluorogenic assays typically offer a lower limit of detection.[3][4] This enhanced sensitivity allows for the quantification of smaller amounts of plasmin activity, which is particularly advantageous when working with low-expression systems or precious samples.
| Parameter | Fluorogenic Plasmin Assay | Chromogenic Plasmin Assay | Reference |
| Principle | Enzymatic cleavage of a synthetic substrate to release a fluorescent molecule (e.g., AMC). | Enzymatic cleavage of a synthetic substrate to release a colored molecule (e.g., pNA). | [3][5] |
| Limit of Detection (LOD) | As low as 10 ng | Typically in the nanogram range | [3][4] |
| Dynamic Range | Varies by kit, e.g., 50-250 ng/well | Varies by kit, e.g., 0-40 IU/mL | [3][5] |
| Detection Method | Fluorescence microplate reader (e.g., Ex/Em = 360/450 nm for AMC) | Spectrophotometer (e.g., absorbance at 405 nm for pNA) | [3][5] |
| Primary Advantages | Higher sensitivity, wider dynamic range in some cases. | Cost-effective, simpler instrumentation. | [1] |
| Primary Disadvantages | Potential for background fluorescence, requires a fluorometer. | Lower sensitivity compared to fluorogenic assays. | [1] |
Delving into the Mechanisms: Signaling Pathways
The signaling pathways for both assay types are straightforward enzymatic reactions. The core of the assay is the specific recognition and cleavage of a synthetic peptide substrate by plasmin.
Caption: Fluorogenic Plasmin Assay Signaling Pathway.
Caption: Chromogenic Plasmin Assay Signaling Pathway.
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental workflows for fluorogenic and chromogenic plasmin assays. Specific details may vary depending on the commercial kit used.
Fluorogenic Plasmin Assay Workflow
Caption: Generalized Fluorogenic Plasmin Assay Workflow.
Detailed Methodology for a Typical Fluorogenic Plasmin Assay: [3]
-
Reagent Preparation:
-
Prepare a standard curve by diluting a plasmin enzyme standard in assay buffer. A typical range might be from 50 ng/well to 250 ng/well.
-
Prepare samples and dilute as necessary in assay buffer.
-
Prepare the Plasmin Substrate Mix according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the prepared standards and samples to individual wells of a 96-well microplate (white plates are often preferred for fluorescence assays).
-
Add 50 µL of the Plasmin Substrate Mix to each well.
-
Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well containing no plasmin) from all readings.
-
Plot the fluorescence intensity versus the plasmin concentration for the standards to generate a standard curve.
-
Determine the plasmin concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Chromogenic Plasmin Assay Workflow
Caption: Generalized Chromogenic Plasmin Assay Workflow.
Detailed Methodology for a Typical Chromogenic Plasmin Assay: [5]
-
Reagent Preparation:
-
Prepare a standard curve using a plasmin or plasminogen standard. For plasminogen assays, a plasminogen activator like streptokinase is included in the working reagent.
-
Prepare samples and dilute as necessary.
-
Prepare the working reagent by mixing the chromogenic substrate (e.g., S-2251) with buffer and, if necessary, a plasminogen activator.
-
-
Assay Procedure:
-
Add 25 µL of standards and samples to the wells of a 96-well microplate.
-
Add 100 µL of the working reagent to all wells.
-
Incubate at room temperature (20-25°C) or 37°C for a specified time (e.g., 15-20 minutes) to allow for color development.
-
-
Measurement:
-
Optionally, add 50 µL of a stop reagent (e.g., citric acid) to each well to stop the reaction.
-
Read the absorbance at 405 nm using a microplate reader. A reference wavelength (e.g., 490 nm) may also be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance versus the plasmin concentration for the standards to create a standard curve.
-
Calculate the plasmin concentration in the samples based on the standard curve.
-
Conclusion: Selecting the Right Tool for the Job
The choice between a fluorogenic and a chromogenic plasmin assay ultimately depends on the specific requirements of the experiment.
-
For high-sensitivity applications , such as the detection of low levels of plasmin activity in biological samples or for high-throughput screening of inhibitors, the fluorogenic assay is the superior choice due to its lower limit of detection.
-
For routine assays where high sensitivity is not the primary concern and cost-effectiveness is a factor, the chromogenic assay provides a reliable and robust alternative.
By carefully considering the quantitative performance data and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate plasmin assay for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
A Comparative Guide to Fluorogenic Substrates for Human Plasmin: Focus on D-Val-Leu-Lys-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of human plasmin activity is critical in studies of fibrinolysis, wound healing, and cancer progression. The selection of a suitable substrate is paramount for achieving sensitive and specific results. This guide provides an objective comparison of the widely used fluorogenic substrate, D-Val-Leu-Lys-AMC, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to Plasmin Substrates
Plasmin, a serine protease, plays a central role in the breakdown of fibrin clots. Its activity is often assayed using synthetic substrates that mimic its natural cleavage sites. These substrates typically consist of a short peptide sequence recognized by plasmin, linked to a reporter molecule—either a chromophore (for colorimetric assays) or a fluorophore (for fluorescence-based assays). Upon cleavage by plasmin, the reporter molecule is released, generating a measurable signal that is proportional to the enzyme's activity.
Fluorogenic substrates, such as those coupled to 7-amino-4-methylcoumarin (AMC), are generally favored for their superior sensitivity compared to their chromogenic counterparts. This guide focuses on the performance of this compound and compares it with other commercially available fluorogenic and chromogenic substrates.
Performance Comparison of Plasmin Substrates
The efficiency and specificity of an enzyme-substrate interaction are best described by the kinetic constants: Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency and specificity.
The following table summarizes the available kinetic data for this compound and its alternatives for human plasmin. It is important to note that direct comparison of kinetic constants can be challenging as values are often determined under varying experimental conditions (e.g., buffer composition, pH, temperature).
Table 1: Kinetic Constants of Various Substrates for Human Plasmin
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| D-Val-Leu-Lys-pNA (S-2251) | Chromogenic | 300[1][2] | 11.0 | 36,667 |
| Boc-Val-Leu-Lys-MCA | Fluorogenic | ~100[2] | Not Reported | Not Reported |
| Boc-Glu-Lys-Lys-MCA | Fluorogenic | ~100[2] | Not Reported | Not Reported |
| (Cbz-Phe-Arg-NH)₂-Rhodamine | Fluorogenic | Not Reported | Not Reported | High |
Note: Data for this compound is often represented by its chromogenic analogue, D-Val-Leu-Lys-pNA (S-2251), due to the identical peptide sequence.
Specificity of this compound and Alternatives
An ideal substrate for a specific protease should exhibit minimal cross-reactivity with other proteases that may be present in a biological sample. The tripeptide sequence D-Val-Leu-Lys has been designed for relatively high selectivity for plasmin.[3][4]
Studies have shown that fluorogenic substrates with a terminal lysine, such as Boc-Val-Leu-Lys-MCA and Boc-Glu-Lys-Lys-MCA, are not significantly hydrolyzed by other key serine proteases of the coagulation cascade, including urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa.[2] However, some minor cross-reactivity has been observed with plasma and tissue kallikreins.[2] For instance, Boc-Glu-Lys-Lys-MCA is slightly hydrolyzed by bovine plasma kallikrein, and Boc-Val-Leu-Lys-MCA shows some susceptibility to human and hog urinary kallikreins, as well as hog pancreatic kallikrein.[2]
In contrast, rhodamine-based substrates, such as (Cbz-Phe-Arg-NH)₂-Rhodamine, have been reported to be highly selective for human plasmin and are not hydrolyzed by human thrombin.[1]
Experimental Protocols
Accurate and reproducible measurement of plasmin activity requires carefully designed experimental protocols. Below are detailed methodologies for performing a human plasmin activity assay using a generic fluorogenic substrate like this compound.
Protocol: Human Plasmin Activity Assay using a Fluorogenic Substrate
1. Materials:
-
Human Plasmin (purified)
-
Fluorogenic Substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[5]
2. Reagent Preparation:
-
Human Plasmin Stock Solution: Reconstitute purified human plasmin in an appropriate buffer (e.g., 50% glycerol) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, prepare a working solution by diluting the stock in assay buffer to the desired concentration (e.g., 1-10 µg/mL).
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the range of 10-100 µM).
3. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 20 µL of the human plasmin working solution to the appropriate wells. For a negative control, add 20 µL of assay buffer instead.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 30 µL of the substrate working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 15-30 minutes, using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
4. Data Analysis:
-
Plot the fluorescence intensity (RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
Subtract the V₀ of the negative control from the V₀ of the samples to correct for background fluorescence and substrate auto-hydrolysis.
-
The corrected V₀ is directly proportional to the plasmin activity in the sample.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Enzymatic cleavage of this compound by human plasmin.
Caption: General workflow for a fluorometric plasmin activity assay.
Conclusion
This compound is a sensitive and relatively specific substrate for the measurement of human plasmin activity. Its performance is comparable to other fluorogenic substrates with similar peptide sequences. While it exhibits high specificity against many proteases of the coagulation cascade, researchers should be aware of potential minor cross-reactivity with kallikreins. For applications requiring exceptionally high specificity, alternative substrates, such as those based on rhodamine, may be considered. The choice of substrate should ultimately be guided by the specific requirements of the experiment, including the desired level of sensitivity, the potential for cross-reacting proteases in the sample, and cost considerations. The provided experimental protocol offers a robust starting point for reliable and reproducible quantification of human plasmin activity.
References
- 1. scispace.com [scispace.com]
- 2. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new fluorogenic substrate for plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activation kinetics of mammalian plasminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
A Comparative Guide: Correlating D-Val-Leu-Lys-AMC and Fibrin Clot Lysis Assays for Evaluating Fibrinolysis
For researchers, scientists, and drug development professionals, understanding the nuances of fibrinolysis assessment is critical. This guide provides an objective comparison between the direct measurement of plasmin activity using the fluorogenic substrate D-Val-Leu-Lys-AMC and the global assessment of fibrinolysis through fibrin clot lysis assays. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research and development settings.
The dissolution of fibrin clots, a process known as fibrinolysis, is a crucial physiological mechanism. Its dysregulation can lead to severe thrombotic or bleeding complications. Accurate assessment of fibrinolytic activity is therefore paramount in various research and clinical contexts. Two common methodologies employed for this purpose are the this compound assay, which directly quantifies plasmin activity, and fibrin clot lysis assays, which provide a more global picture of the fibrinolytic process. This guide explores the correlation, advantages, and limitations of each approach.
Principles of the Assays
The This compound assay is a direct enzymatic assay that utilizes a synthetic fluorogenic substrate, D-valyl-leucyl-lysine-7-amido-4-methylcoumarin (this compound). Plasmin, the primary enzyme responsible for fibrin degradation, specifically cleaves this substrate, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC release, measured by an increase in fluorescence, is directly proportional to the plasmin activity in the sample.[1]
Fibrin clot lysis assays , on the other hand, are global assays that assess the entire process of clot formation and subsequent dissolution. In a typical turbidimetric clot lysis assay, coagulation is initiated in a plasma sample in the presence of a plasminogen activator, such as tissue plasminogen activator (tPA). The formation of the fibrin clot leads to an increase in turbidity (optical density), which is monitored over time. As plasmin is generated and degrades the fibrin network, the turbidity decreases. The time it takes for the clot to lyse is a key parameter reflecting the overall fibrinolytic potential of the sample.
Comparative Analysis
While both assays provide insights into the fibrinolytic system, they measure different aspects of this complex process. The this compound assay offers a direct and specific measurement of plasmin activity, whereas the fibrin clot lysis assay provides a more integrated assessment of the interplay between coagulation and fibrinolysis.
Recent studies have explored the correlation between plasmin generation assays using fluorogenic substrates and turbidimetric clot lysis assays. In one study, the peak plasmin generation, as measured by a fluorogenic assay, showed a significant positive correlation with the maximum absorbance of the clot (a measure of clot density), with a correlation coefficient (r) of 0.413.[2] However, in the same study, no significant correlation was observed between peak plasmin generation and the clot lysis time (r = 0.111).[2] This suggests that while higher plasmin generation may contribute to a denser clot structure, it does not solely dictate the speed of clot dissolution, which is influenced by a multitude of other factors within the complex plasma environment.
The following table summarizes the key characteristics of each assay type:
| Feature | This compound Assay | Fibrin Clot Lysis Assay (Turbidimetric) |
| Principle | Direct enzymatic assay measuring plasmin activity | Global assay measuring clot formation and lysis |
| Primary Measurement | Rate of fluorescence increase | Change in turbidity over time (clot lysis time) |
| Specificity | Highly specific for plasmin | Assesses the interplay of multiple factors |
| Throughput | High-throughput compatible | Moderate to high-throughput compatible |
| Complexity | Relatively simple and rapid | More complex, longer assay time |
| Correlation with Clot Lysis Time | Weak to no direct correlation[2] | Direct measurement of lysis |
| Correlation with Clot Density | Moderate positive correlation[2] | Directly measures clot density (maximum absorbance) |
Experimental Protocols
This compound Plasmin Activity Assay Protocol
This protocol is adapted for a 96-well plate format and measures plasmin activity.
Materials:
-
This compound substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Purified plasmin or plasma sample
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[1][3]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution in Tris buffer to the desired final concentration (e.g., 50 µM).
-
Add 50 µL of the this compound working solution to each well of the 96-well plate.
-
Add 50 µL of the plasmin standard or plasma sample to the corresponding wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).
-
Calculate the rate of plasmin activity by determining the change in fluorescence over time (ΔRFU/min).
Turbidimetric Fibrin Clot Lysis Assay Protocol
This protocol describes a plasma-based turbidimetric clot lysis assay in a 96-well plate format.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Tissue factor (TF)
-
Phospholipids
-
Calcium chloride (CaCl₂)
-
Tissue plasminogen activator (tPA)
-
HEPES buffer with 1% BSA
-
96-well clear microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare working solutions of TF, phospholipids, and tPA in HEPES-BSA buffer.
-
In a 96-well plate, add 50 µL of PPP to each well.
-
Add 25 µL of a reagent mix containing TF, phospholipids, and tPA to each well.
-
Initiate clotting by adding 25 µL of CaCl₂ solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm every minute for a period of up to 6 hours or until the clot is fully lysed.
-
Determine the clot lysis time, which is typically defined as the time from the peak absorbance to 50% lysis of the clot.
Visualizing the Fibrinolytic Pathway and Assay Workflows
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: The Fibrinolytic Pathway.
References
Safety Operating Guide
Personal protective equipment for handling D-Val-Leu-Lys-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Val-Leu-Lys-AMC. Following these procedures will help ensure a safe laboratory environment and maintain the integrity of your experiments.
Immediate Safety and Hazard Information
While this compound is not classified as a hazardous substance by all suppliers, its toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is imperative to handle it with caution, assuming it is potentially harmful.[1]
| Hazard Data Summary | |
| Product Name | This compound |
| Appearance | Off-white solid[3] |
| Solubility | Soluble in DMSO[3][4] |
| Potential Hazards | May be harmful if swallowed, inhaled, or in contact with skin.[1][4] May cause skin and eye irritation in susceptible individuals.[1] |
| Storage Conditions | Freeze at < -15 °C, keep container tightly closed in a dry, cool, well-ventilated place, and minimize light exposure.[1][3][4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks being performed.[5] The following table outlines the recommended PPE for handling this compound.
| PPE Requirement | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[6] | Protects eyes from splashes of solutions or airborne powder.[5][7] |
| Hand Protection | Nitrile gloves.[6][8] | Provides a barrier against skin contact.[7] Change gloves immediately if contaminated.[8] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[9] A respirator may be necessary if creating dust or aerosols.[2] | Prevents inhalation of the powder form of the compound.[1][2] |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to prevent contamination and exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is necessary.
Emergency Contact: In case of an emergency, call your institution's emergency number. For non-emergency safety questions, contact your Environmental Health & Safety (EHS) department.
Spill Response Workflow
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1][9] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9] Seek medical attention if symptoms arise.[1] |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[9] Wash out mouth with water, provided the person is conscious.[1] Never give anything by mouth to an unconscious person.[1][9] Seek medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Waste Disposal Workflow
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. D-VLK-AMC [this compound] | AAT Bioquest [aatbio.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
